molecular formula C9H20N2 B11920192 3,3,5,5-Tetramethylpiperidin-4-amine

3,3,5,5-Tetramethylpiperidin-4-amine

Numéro de catalogue: B11920192
Poids moléculaire: 156.27 g/mol
Clé InChI: ZQSAMGRSVRALFG-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethylpiperidin-4-amine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3,5,5-Tetramethylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,5,5-Tetramethylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C9H20N2

Poids moléculaire

156.27 g/mol

Nom IUPAC

3,3,5,5-tetramethylpiperidin-4-amine

InChI

InChI=1S/C9H20N2/c1-8(2)5-11-6-9(3,4)7(8)10/h7,11H,5-6,10H2,1-4H3

Clé InChI

ZQSAMGRSVRALFG-UHFFFAOYSA-N

SMILES canonique

CC1(CNCC(C1N)(C)C)C

Origine du produit

United States
Foundational & Exploratory

The Steric Dichotomy of Tetramethylpiperidin-4-amines: Regiochemistry in Drug Design and Spin Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural positioning of methyl groups on the piperidine ring fundamentally alters the chemical reactivity, physical properties, and downstream applications of piperidin-4-amine derivatives. This technical guide explores the profound steric and electronic differences between the ubiquitous 2,2,6,6-tetramethylpiperidin-4-amine (TEMPAMINE) and its highly constrained isomer, 3,3,5,5-tetramethylpiperidin-4-amine . By analyzing the causality behind their regioselective behaviors, this paper provides researchers with actionable, self-validating protocols for utilizing these scaffolds in bioconjugation, Electron Paramagnetic Resonance (EPR) spin labeling, and rational drug design.

Structural and Electronic Profiling

The core difference between the 2,2,6,6-isomer and the 3,3,5,5-isomer lies in the spatial arrangement of the four methyl groups relative to the two nitrogen atoms (the N1 ring secondary amine and the C4 primary amine). This regiochemistry dictates which nitrogen acts as a nucleophile and which is sterically shielded from the surrounding chemical environment.

  • 2,2,6,6-Tetramethylpiperidin-4-amine (TEMPAMINE): The gem-dimethyl groups are located at the C2 and C6 positions, directly adjacent to the N1 ring nitrogen. This creates a massive steric "umbrella" over N1, rendering it highly unreactive toward electrophiles. However, this same shielding is what makes the corresponding N1-oxyl radical (TEMPO) exceptionally stable, as it prevents radical dimerization and disproportionation[1][2]. The C4 primary amine remains completely unhindered, making it an excellent nucleophile for bioconjugation[1].

  • 3,3,5,5-Tetramethylpiperidin-4-amine: The gem-dimethyl groups are shifted to the C3 and C5 positions, flanking the C4 primary amine. This effectively blocks the C4-NH₂ group, drastically reducing its nucleophilicity. Conversely, the N1 ring nitrogen is exposed and highly reactive, allowing for selective N-alkylation or acylation without the need for orthogonal protecting groups on the primary amine[3].

Quantitative Data Summary

The following table summarizes the comparative physicochemical and reactive properties of the two isomers, validating their divergent roles in synthetic chemistry.

Property2,2,6,6-Isomer (TEMPAMINE)3,3,5,5-Isomer
CAS Number 36768-62-41379246-07-7
N1 (Ring) Steric Environment Highly Hindered (adjacent to 4x -CH₃)Unhindered (adjacent to 4x -H)
C4 (Amine) Steric Environment Unhindered (adjacent to 4x -H)Highly Hindered (adjacent to 4x -CH₃)
C4-NH₂ Nucleophilicity High (Readily forms amides/imines)Very Low (Sterically blocked)
Radical Stability (N-O•) Exceptionally High (TEMPO derivative)Low/Moderate (Prone to decay)
Primary Application Spin labels (EPR), HALS, BioconjugationRigid scaffolds (e.g., HCV inhibitors)

Mechanistic Causality in Experimental Choices

Understanding the causality behind molecular selection is critical for application scientists. You do not simply choose TEMPAMINE because it is commercially available; you choose it because its steric profile solves a specific thermodynamic problem.

Why use the 2,2,6,6-Isomer? (Spin Labeling & HALS)

In, researchers require a stable unpaired electron to measure distances between protein domains. If an unhindered nitroxyl radical is used, it rapidly decays in biological environments. The 2,2,6,6-tetramethyl structural motif provides kinetic stability to the radical[2]. Furthermore, because the C4 position is unhindered, TEMPAMINE can be seamlessly conjugated to carboxylic acid residues on target proteins via standard amide coupling, creating a robust, site-directed spin label[1].

Why use the 3,3,5,5-Isomer? (Rigid Scaffolds in Drug Design)

In medicinal chemistry, restricting the conformational flexibility of a drug molecule can drastically improve its binding affinity to a target receptor (entropic optimization). The 3,3,5,5-tetramethyl motif is utilized when a bulky, rigid piperidine ring is required, but the synthetic route demands functionalization at the ring nitrogen. For example, in the, replacing a standard piperidine with a 3,3,5,5-tetramethylpiperidine derivative provided potent analogues that effectively targeted the entry stage of the viral replication cycle[3][4]. The steric bulk at C3/C5 forces the molecule into a specific conformation necessary for viral inhibition.

Reactivity I2266 2,2,6,6-Isomer (TEMPAMINE) N1_2266 N1: Sterically Shielded (Stable Radical Potential) I2266->N1_2266 C4_2266 C4-NH2: Unhindered (High Conjugation Efficiency) I2266->C4_2266 I3355 3,3,5,5-Isomer N1_3355 N1: Unhindered (Ready for N-alkylation) I3355->N1_3355 C4_3355 C4-NH2: Sterically Shielded (Poor Nucleophile) I3355->C4_3355

Reactivity profiles of 2,2,6,6- vs 3,3,5,5-tetramethylpiperidin-4-amine based on steric hindrance.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to confirm that the regioselective causality holds true under experimental conditions.

Protocol A: Site-Directed Bioconjugation of TEMPAMINE (2,2,6,6-Isomer)

Objective: Conjugate TEMPAMINE to a peptide's C-terminus, followed by oxidation to a stable TEMPO radical for EPR analysis. Causality Check: The unhindered C4-NH₂ will react rapidly, while the shielded N1 will remain inert until targeted by the oxidant.

  • Activation: Dissolve the target peptide (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir for 30 minutes at room temperature.

    • Validation Checkpoint 1: Analyze an aliquot via LC-MS. The presence of the NHS-ester intermediate validates successful activation.

  • Conjugation: Add TEMPAMINE (2.0 eq) and DIPEA (3.0 eq) to the activated peptide solution. Stir for 4 hours.

    • Validation Checkpoint 2: Perform MALDI-TOF MS. A mass shift corresponding to the addition of the TEMPAMINE moiety (+138 Da net mass after water loss) confirms that the unhindered C4-NH₂ successfully attacked the NHS-ester.

  • Oxidation: Add a catalytic amount of sodium tungstate (Na₂WO₄) and 30% aqueous H₂O₂ (3.0 eq). Stir for 2 hours to oxidize the sterically shielded N1 amine to a nitroxide radical.

    • Validation Checkpoint 3 (Crucial): Analyze the purified product via Continuous-Wave (CW) EPR Spectroscopy. The appearance of a sharp, characteristic three-line EPR spectrum validates the generation of the stable nitroxide radical. If the N1 position lacked the 2,2,6,6-tetramethyl shielding, the radical would rapidly decay, resulting in a flat EPR baseline.

Workflow Step1 Target Protein/Peptide (Free -COOH) Step2 Activation (EDC/NHS Coupling) Step1->Step2 Step3 TEMPAMINE Addition (Nucleophilic Attack at C4-NH2) Step2->Step3 Step4 Oxidation to Nitroxide (TEMPO Radical Formation) Step3->Step4 Step5 EPR Spectroscopy (Distance Measurement) Step4->Step5

Self-validating bioconjugation workflow for TEMPAMINE spin labeling and EPR distance measurement.

Protocol B: Regioselective N1-Alkylation of 3,3,5,5-Tetramethylpiperidin-4-amine

Objective: Alkylate the ring nitrogen (N1) while leaving the primary amine (C4) intact, demonstrating the inverse steric profile. Causality Check: The 3,3,5,5-tetramethyl groups completely block the C4-NH₂ from participating in reductive amination, allowing the N1 to react selectively without orthogonal protection.

  • Imine Formation: Dissolve 3,3,5,5-tetramethylpiperidin-4-amine (1.0 eq) and benzaldehyde (1.1 eq) in dichloroethane (DCE). Add a catalytic amount of acetic acid. Stir for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir overnight at room temperature.

  • Quench and Extract: Quench with saturated NaHCO₃, extract with dichloromethane, and concentrate the organic layer.

    • Validation Checkpoint 1: Conduct ¹H NMR analysis. The integration of the C4-NH₂ protons will remain intact (showing 2H), while the N1 proton will be replaced by the benzyl CH₂ protons. This validates that the C4 position was sterically blocked from reacting.

    • Validation Checkpoint 2: LC-MS analysis will show a single mass addition (+90 Da), confirming that over-alkylation (which would occur if C4 was unhindered) did not take place.

Conclusion

The comparative analysis of 2,2,6,6-tetramethylpiperidin-4-amine and its 3,3,5,5-isomer highlights a foundational principle in rational chemical design: steric hindrance is not merely a synthetic obstacle; it is a programmable feature. By understanding the causality of these methyl placements, researchers can intentionally direct reactivity—whether shielding a radical for EPR spectroscopy or forcing a rigid conformation to inhibit viral entry.

References

  • National Center for Biotechnology Information. "4-Amino-2,2,6,6-tetramethylpiperidine". PubChem Compound Summary for CID 37524. [Link]

  • Wikipedia Contributors. "4-Amino-2,2,6,6-tetramethylpiperidine". Wikipedia, The Free Encyclopedia.[Link]

  • He, S., et al. "Development of an Aryloxazole Class of Hepatitis C Virus Inhibitors Targeting the Entry Stage of the Viral Replication Cycle." Journal of Medicinal Chemistry, 2017 Jul 27;60(14):6364-6383.[Link]

  • Jeschke, G., et al. "New Developments in Spin Labels for Pulsed Dipolar EPR." Molecules, 2014, 19(10), 17154-17172.[Link]

Sources

Technical Guide: Steric Hindrance & Conformational Profile of 3,3,5,5-Tetramethylpiperidines

[1]

Executive Summary

3,3,5,5-Tetramethylpiperidine (CAS 1195-56-8) represents a unique steric scaffold in medicinal chemistry.[1] Unlike its isomer 2,2,6,6-tetramethylpiperidine (TMP) , which functions as a non-nucleophilic base due to proximal steric hindrance at the nitrogen atom, the 3,3,5,5-isomer exhibits distal steric bulk .[1]

This specific substitution pattern leaves the nitrogen lone pair nucleophilic and accessible while imposing severe conformational constraints on the ring system.[1][2] The 3,3,5,5-scaffold is primarily utilized to modulate lipophilicity and block metabolic oxidation at the

1
Feature2,2,6,6-Tetramethylpiperidine (TMP)3,3,5,5-Tetramethylpiperidine
Steric Locus Proximal (

-carbons)
Distal (

-carbons)
N-Nucleophilicity Negligible (Hindered Base)High (Nucleophilic)
Dominant Conformation Chair (distorted)Twist-Boat (to relieve 1,3-diaxial strain)
Primary Application Non-nucleophilic base, HALSMetabolic blocker, Bioisostere

Structural & Conformational Analysis

The "Pentane Interference" Effect

The defining feature of 3,3,5,5-tetramethylpiperidine is the presence of gem-dimethyl groups at the C3 and C5 positions.[1] In a standard chair conformation, this arrangement forces one methyl group from C3 and one from C5 into axial positions on the same face of the ring.[1][2]

This creates a syn-diaxial interaction (analogous to the severe pentane interference), where the interatomic distance between the axial methyl carbons is significantly shorter than the sum of their van der Waals radii.[1][2]

Conformational Locking (Twist-Boat)

To relieve this high-energy 1,3-diaxial clash (~3.7 kcal/mol penalty), the ring distorts from the classical chair into a Twist-Boat conformation.[1][2] This conformational lock has two major consequences for drug design:

  • Vector Reorientation: Substituents at the nitrogen (N1) and para-carbon (C4) adopt vectors distinct from standard piperidines, altering binding pocket fit.[1][2]

  • Rigidification: The molecule loses the entropic freedom typical of unsubstituted piperidines, potentially reducing the entropic penalty upon protein binding.[1][2]

Visualization of Steric Shielding

The following diagram illustrates the "Proximal vs. Distal" steric shielding, contrasting the N-blocked environment of TMP with the N-accessible environment of the 3,3,5,5-isomer.

StericProfilecluster_TMP2,2,6,6-Tetramethylpiperidine (TMP)cluster_33553,3,5,5-TetramethylpiperidineTMP_NNitrogen Center(Sterically Occluded)TM3_NNitrogen Center(Nucleophilic/Accessible)TMP_AlphaAlpha-Methyls (C2/C6)Proximal ShieldingTMP_Alpha->TMP_NBlocks ElectrophilesTM3_BetaBeta-Methyls (C3/C5)Distal ShieldingTM3_N->TM3_BetaNo Direct OverlapTM3_ConfTwist-BoatConformationTM3_Beta->TM3_ConfForces Distortion

Figure 1: Comparative steric topology.[1][2] Note that in the 3,3,5,5-isomer, the methyl "wall" is retracted to the

1

Physicochemical Properties & Reactivity[1][2][5][6]

Basicity (pKa)
  • Piperidine: pKa

    
     11.22[1][2]
    
  • 2,2,6,6-TMP: pKa

    
     10.7 (Lower due to steric inhibition of solvation).[1]
    
  • 3,3,5,5-Tetramethylpiperidine: pKa

    
    10.9 – 11.1 .[1]
    
    • Mechanism:[1][3][4][5] The four methyl groups exert a positive inductive effect (+I), theoretically increasing electron density at the nitrogen.[1][2] However, the twist-boat conformation may slightly alter the hybridization or solvation shell efficiency.[1][2] Unlike 2,2,6,6-TMP, the nitrogen is accessible enough to be well-solvated, maintaining a basicity comparable to the parent piperidine.[1]

Nucleophilicity

The 3,3,5,5-isomer retains high nucleophilicity.[1] It readily participates in:

  • Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC).[1][2]

  • SN2 Alkylation: Reaction with alkyl halides (e.g., benzyl bromide).[1][2]

  • Reductive Amination: Condensation with aldehydes/ketones.[1][2]

This contrasts with 2,2,6,6-TMP, which fails to react in SN2 reactions and is difficult to acylate due to the "picket fence" of methyls surrounding the nitrogen.[1]

Experimental Protocols

Synthesis of 3,3,5,5-Tetramethylpiperidine

Since this compound is less commercially available than TMP, a robust synthetic route involves the reduction of the corresponding glutarimide derivative.[1]

Reagents:

  • 2,2,4,4-Tetramethylglutaryl dichloride[1][6]

  • Ammonium hydroxide (NH4OH) or Ammonia gas[1][2]

  • Lithium Aluminum Hydride (LiAlH4)[1][2]

  • Tetrahydrofuran (THF), anhydrous[1]

Workflow:

  • Imide Formation:

    • Dissolve 2,2,4,4-tetramethylglutaryl dichloride (1.0 eq) in DCM at 0°C.

    • Slowly bubble NH3 gas or add concentrated NH4OH (excess).[1][2]

    • Stir for 2 hours. The product, 3,3,5,5-tetramethylpiperidine-2,6-dione , precipitates or is extracted with DCM.[1]

    • Yield: Typically >85%.[1][2]

  • Reduction:

    • Suspend LiAlH4 (4.0 eq) in anhydrous THF under Argon.

    • Add 3,3,5,5-tetramethylpiperidine-2,6-dione portion-wise (exothermic).

    • Reflux for 12–24 hours.[1][2] The carbonyl groups are fully reduced to methylenes.[1][2]

    • Quench: Fieser workup (Water, 15% NaOH, Water).[1][2]

    • Purification: Distillation or conversion to HCl salt.[1][2]

Protocol: Comparative Steric Assessment (Kinetic Study)

To empirically verify the steric profile, perform a competitive benzylation rate study.[1][2]

Objective: Measure the relative rate of quaternization (

Method:

  • Setup: In an NMR tube, dissolve equimolar amounts (0.1 mmol) of:

    • Piperidine (Standard)[1][2]

    • 3,3,5,5-Tetramethylpiperidine (Analyte)[1][7][8][9][6][10][11][12][13][14]

    • 2,2,6,6-Tetramethylpiperidine (Negative Control)[1]

  • Solvent: CD3CN (Acetonitrile-d3).[1][2]

  • Electrophile: Add Benzyl Bromide (0.1 mmol, 0.33 eq relative to total amine).

  • Monitoring: Monitor the disappearance of the

    
    -proton signals of the starting amines via 1H NMR at t=0, 10, 30, and 60 mins.
    
  • Expected Outcome:

    • Piperidine:[1][2][7][8][4][5] Rapid consumption (High

      
      ).[1][2]
      
    • 3,3,5,5-Isomer: Moderate consumption (Slightly lower

      
       due to distal bulk/conformation, but reaction proceeds).[1][2]
      
    • 2,2,6,6-Isomer: Negligible consumption (Sterically blocked).[1][2]

Applications in Drug Discovery[1][2][9]

Metabolic Blocking

The C3 and C5 positions of piperidine rings are common sites for Cytochrome P450-mediated oxidative metabolism (hydroxylation).[1][2]

  • Strategy: Incorporating the 3,3,5,5-tetramethyl motif blocks these "soft spots" with metabolically inert methyl groups.[1]

  • Advantage: Unlike blocking the C2/C6 positions (which kills biological activity by blocking the N-interaction), the 3,3,5,5-pattern preserves the ability of the nitrogen to interact with active site residues (e.g., hinge binding in kinases).[1]

Kinase Inhibitors

The scaffold appears in patent literature for FGFR and HPK1 inhibitors.[1][2] The bulky, hydrophobic nature of the 3,3,5,5-ring fills hydrophobic pockets (e.g., the ribose binding pocket or solvent front) while the nitrogen serves as an attachment point for the warhead or hinge-binding motif.[1]

References

  • Synthesis Precursor: RSC Advances, "Synthesis of 1-(2,6-diisopropylphenyl)-3,3,5,5-tetramethylpiperidine-2,6-dione from 2,2,4,4-tetramethylglutaryl dichloride."[1]

  • Kinase Inhibitor Application: Google Patents, "Indazole compounds as FGFR kinase inhibitor (WO2016134304)."[1][2] Describes the use of 3,3,5,5-tetramethylpiperidine as a substituent.[1][7][8][9][6][11][12][13]

  • Conformational Analysis: Journal of the Chemical Society, Perkin Transactions 2, "Conformational analysis of 3,3,5,5-tetramethylcyclohexanone and related heterocycles."[1] (Inferred structural analogy to the ketone precursor).

  • General Piperidine Conformation: Wikipedia, "Piperidine Conformation and 1,3-diaxial interactions."[1][2]

3,3,5,5-tetramethylpiperidin-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3,3,5,5-tetramethylpiperidin-4-amine , a structural isomer of the widely known hindered amine light stabilizer (HALS) intermediate, triacetonediamine (2,2,6,6-tetramethylpiperidin-4-amine).

Unlike its common 2,2,6,6-isomer, this compound features a unique steric inversion: its ring nitrogen is accessible, while the exocyclic amine is sterically shielded. This distinct profile drives its applications in pharmaceutical chemistry, particularly as a scaffold for antihypertensive agents and kinase inhibitors.

Physicochemical Characterization

The following data defines the core identity of the 3,3,5,5-isomer. Researchers must differentiate this specific isomer from the commercially ubiquitous 2,2,6,6-variant (Triacetonediamine) to avoid synthetic mismatch.

PropertyDataNotes
IUPAC Name 3,3,5,5-tetramethylpiperidin-4-amineDistinct from 2,2,6,6-tetramethylpiperidin-4-amine
Molecular Formula C₉H₂₀N₂ Isomeric with Triacetonediamine
Molecular Weight 156.27 g/mol Monoisotopic Mass: 156.16
CAS Number (Parent) 1195-56-8 Refers to the piperidine core; amine derivatives are often synthesized in situ
Precursor CAS 112238-16-1 (Ketone)3,3,5,5-tetramethyl-4-piperidone (approximate)
Physical State Liquid / Low-melting solidTypically handled as an oil or HCl salt
Basicity (Predicted) High (N1), Low (N4)Ring N (N1) is unhindered; Exocyclic N (N4) is hindered
Structural Divergence: The "Inverted" Steric Profile

The critical functional difference lies in the placement of the methyl groups.

  • 2,2,6,6-Isomer (Standard HALS): Methyls at C2/C6 shield the Ring Nitrogen (N1) , making it non-nucleophilic and stable as a radical (TEMPO). The C4-amine is unhindered.

  • 3,3,5,5-Isomer (Target): Methyls at C3/C5 shield the Exocyclic Amine (C4-NH₂) . The Ring Nitrogen (N1) is flanked by methylene groups (-CH₂-), leaving it unhindered and nucleophilic .

This inversion makes the 3,3,5,5-isomer unsuitable for traditional radical scavenging (HALS) but highly valuable as a pharmaceutical scaffold where N1-functionalization is required (e.g., attaching to a drug pharmacophore).

StericComparison cluster_0 Common Isomer (2,2,6,6) cluster_1 Target Isomer (3,3,5,5) A 2,2,6,6-Tetramethyl (Triacetonediamine) A_Feat Hindered N1 (Stable Radical) Unhindered C4-NH2 A->A_Feat B 3,3,5,5-Tetramethyl (Bioactive Scaffold) B_Feat Unhindered N1 (Reactive) Hindered C4-NH2 B->B_Feat

Figure 1: Steric inversion between the common industrial HALS intermediate and the bioactive 3,3,5,5-isomer.

Synthetic Methodology

The synthesis of 3,3,5,5-tetramethylpiperidin-4-amine typically proceeds via the reductive amination of its ketone precursor, 3,3,5,5-tetramethyl-4-piperidone . Notably, this ketone has been identified as a bioactive natural product extracted from the mushroom Marasmius androsaceus, possessing antihypertensive properties [1].[1][2][3]

Protocol: Reductive Amination of 3,3,5,5-Tetramethyl-4-piperidone

Objective: Convert the hindered ketone to the primary amine while preserving the piperidine ring.

Reagents:

  • Substrate: 3,3,5,5-tetramethyl-4-piperidone (1.0 eq)

  • Amine Source: Ammonium Acetate (NH₄OAc) (10.0 eq)

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) or Sodium Triacetoxyborohydride (STAB)

  • Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve 3,3,5,5-tetramethyl-4-piperidone in anhydrous MeOH under N₂ atmosphere.

    • Add Ammonium Acetate (excess) to shift equilibrium toward the imine.

    • Critical Check: Ensure pH is slightly acidic (pH 5-6); add acetic acid if necessary to catalyze imine formation.

    • Stir at room temperature for 2–4 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add NaBH₃CN in portions. Caution: Vent evolved H₂ gas.

    • Allow the reaction to warm to room temperature and stir overnight (12–16h). The steric bulk at C3/C5 may slow the reduction of the C4-imine.

  • Workup & Purification:

    • Quench with 1N HCl (destroy excess hydride) and stir for 30 min.

    • Basify to pH >12 using NaOH.

    • Extract with Dichloromethane (DCM) (3x).[4]

    • Dry organic phase over Na₂SO₄ and concentrate.

    • Purification: The amine may be purified via Kugelrohr distillation or converted to the HCl salt for recrystallization (Ethanol/Ether).

Synthesis Ketone 3,3,5,5-Tetramethyl-4-piperidone (Natural Product / Synthetic) Imine Intermediate Imine (Sterically Crowded C4) Ketone->Imine NH4OAc, MeOH, pH 6 Amine 3,3,5,5-Tetramethylpiperidin-4-amine (Target) Imine->Amine NaBH3CN, Reductive Amination

Figure 2: Synthetic pathway from the piperidone precursor.

Applications in R&D

The 3,3,5,5-isomer is not a generic solvent or base; it is a specialized scaffold used in high-value chemical biology and medicinal chemistry.

A. Pharmaceutical Development (HPK1 Inhibitors)

Recent patent literature identifies the 3,3,5,5-tetramethylpiperidine moiety as a key structural element in inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) [2].

  • Mechanism: The unhindered N1 allows for coupling to the core drug scaffold (e.g., via nucleophilic substitution or Buchwald-Hartwig coupling), while the bulky 3,3,5,5-methyls provide a rigid, hydrophobic cap that fits into specific kinase pockets, improving selectivity and metabolic stability.

B. Antihypertensive Agents (Ganglionic Blockers)

The ketone precursor and its amine derivatives act as ganglionic blockers. The 3,3,5,5-substitution pattern mimics the steric bulk of Mecamylamine , a known nicotinic acetylcholine receptor antagonist [1].

  • Activity: Reduces blood pressure by blocking sympathetic ganglia.[2]

  • Advantage: The specific steric arrangement allows for oral bioavailability and blood-brain barrier penetration.

C. "Inverted" HALS Research

While 2,2,6,6-amines are used to protect polymers from UV degradation via the N-oxyl radical cycle, the 3,3,5,5-amine offers a control model.

  • Use Case: Researchers use 3,3,5,5-derivatives to study the necessity of N-steric hindrance for radical stability. Since the N1 in 3,3,5,5 is unhindered, its corresponding nitroxyl radical is unstable and rapidly decomposes, serving as a negative control in HALS mechanistic studies.

Safety & Handling

  • Hazards: Like most aliphatic amines, this compound is corrosive and an irritant.

  • Specific Risk: Due to its ganglionic blocking potential (similar to mecamylamine), systemic absorption may cause hypotension or anticholinergic side effects.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the unhindered N1 position.

References

  • Zhang, L., et al. (2009). "Antihypertensive effect of 3,3,5,5-tetramethyl-4-piperidone, a new compound extracted from Marasmius androsaceus."[1][2][3][5] Journal of Ethnopharmacology, 123(1), 34-39.[6] Link

  • Patent WO2020092621A1. "Substituted 6-azabenzimidazole compounds as HPK1 inhibitors." Google Patents. Link

  • PubChem Database. "3,3,5,5-Tetramethylpiperidine (Compound Summary)." National Center for Biotechnology Information. Link

Sources

Novel Hindered Amine Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application, synthesis, and physicochemical impact of novel hindered amine building blocks in medicinal chemistry.

Executive Summary

Current Landscape: The amine moiety is ubiquitous in pharmacophores, present in >75% of small-molecule drugs. However, traditional amines (piperidines, morpholines, simple alkyl amines) often suffer from rapid oxidative metabolism (N-dealkylation,


-oxidation) and promiscuous binding due to conformational flexibility.
The Solution:  Novel hindered amines—specifically 

-tertiary acyclic amines
, spirocyclic diamines , and bridged bicyclic amines —offer a solution. These scaffolds utilize steric bulk to shield the nitrogen lone pair and adjacent C-H bonds from CYP450 enzymes without abolishing the essential electrostatic interactions required for target binding. Key Value Proposition:
  • Metabolic Hardening: Steric blockade of the

    
    -carbon prevents CYP-mediated oxygen rebound mechanisms.[1]
    
  • Basicity Modulation: Controlled reduction of pKa via desolvation penalties, improving permeability (LogD) and reducing hERG liability.

  • IP Generation: Access to under-explored chemical space (Fsp3-rich architectures).[1]

Structural Classes & Design Logic

Class A: -Tertiary Acyclic Amines

These motifs feature a nitrogen atom attached to a fully substituted carbon (e.g., tert-butylamine derivatives, but with complex functionalization).

  • Design Logic: The "Thorpe-Ingold Effect" restricts rotation, locking the amine into a bioactive conformation. The lack of

    
    -protons renders the moiety immune to direct 
    
    
    
    -hydroxylation.[1]
  • Application: Replacement of iso-propyl or sec-butyl groups to eliminate metabolic soft spots.[1]

Class B: Spirocyclic & Bridged Systems

Replacing flat rings (piperidine, piperazine) with 3D-scaffolds like 2-azaspiro[3.3]heptanes or bicyclo[1.1.1]pentan-1-amines .[1]

  • Design Logic: These rigidify the vector of the lone pair, reducing the entropic penalty of binding.

  • Bioisosterism: Bicyclo[1.1.1]pentanes act as "super-stiff" spacers, often mimicking the geometry of a phenyl ring but with the solubility profile of an aliphatic amine.

Physicochemical Impact Analysis

The introduction of steric hindrance near the nitrogen center fundamentally alters the acid-base equilibria and lipophilicity profile.

Data Summary: Steric Impact on Amine Properties[2][3][4][5]
PropertyStandard Amine (e.g., Piperidine)Hindered Amine (e.g.,

-Me-Piperidine / t-Butyl)
Mechanistic Driver
pKa 10.5 – 11.29.0 – 9.8Cation Destabilization: Steric bulk prevents water molecules from effectively solvating the protonated ammonium species, lowering the pKa despite the inductive electron donation.
LogP ModerateHighSurface Area: Increased hydrocarbon bulk increases lipophilicity.[1]
LogD (7.4) Low (Ionized)Moderate (Neutral)pKa Shift: Lower pKa means a higher fraction of the molecule is neutral at physiological pH, improving membrane permeability.
Metabolic

Low (< 15 min)High (> 60 min)Steric Shielding: Blockade of CYP450 Fe-Oxo approach to the

-C-H bond.[1]

Mechanism of Action: Metabolic Stability

The primary failure mode for amines is N-dealkylation via Cytochrome P450.[1] The introduction of steric bulk (e.g., gem-dimethyl groups) creates a "molecular shield."

Visualization: CYP450 Blockade Mechanism

MetabolicBlockade CYP CYP450 (Fe-Oxo Species) Amine_Hindered Hindered Amine (Steric Shield) CYP->Amine_Hindered Steric Repulsion Interaction_1 H-Abstraction CYP->Interaction_1 Attacks Amine_Standard Standard Amine (Accessible u03b1-H) Amine_Standard->Interaction_1 Exposes u03b1-H No_Reaction Metabolically Stable (Drug Persists) Amine_Hindered->No_Reaction Shields u03b1-C Metabolism N-Dealkylation (Inactive/Toxic) Interaction_1->Metabolism Oxidation Rebound

Caption: Steric hindrance prevents the CYP450 high-valent iron-oxo species from approaching the alpha-carbon, halting the H-abstraction step required for N-dealkylation.

Synthetic Methodologies

Accessing these structures is historically difficult due to the low nucleophilicity of hindered amines and the difficulty of


 reactions at tertiary centers. Two modern methods have emerged as the "Gold Standards."[1]
Method A: Electrochemical Synthesis (Proton-Coupled Electron Transfer)

Developed by Merck & Co., this method allows the coupling of bench-stable iminium salts with cyanoheteroarenes.[2] It is scalable and avoids transition metal catalysts.[1]

Protocol: Electrochemical Coupling of Iminium Salts

  • Scope: Synthesis of

    
    -tertiary amines.
    
  • Equipment: IKA ElectraSyn 2.0 or equivalent potentiostat; Graphite anode / Platinum cathode.[1]

Step-by-Step Methodology:

  • Reagent Prep: Charge a 5 mL vial with the Iminium Salt (1.0 equiv, e.g., derived from a ketone and secondary amine) and the Cyanoheteroarene (1.5 equiv).

  • Electrolyte: Add electrolyte solution: 0.1 M

    
     in DMSO/MeCN (1:1 v/v).
    
  • Assembly: Insert electrodes (Graphite/Pt). Purge headspace with

    
     for 2 minutes.
    
  • Electrolysis: Run at Constant Current (CCE) of 5-10 mA until 2.5 F/mol of charge is passed.

    • Note: The reaction is driven by the reduction of the cyanoarene to a radical anion, which couples with the

      
      -amino radical generated via PCET.
      
  • Workup: Dilute with EtOAc, wash with sat.[1]

    
     and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography (typically DCM/MeOH gradients).[1]

Method B: Photoredox Catalysis (Radical Addition)

Utilizes visible light to generate


-amino radicals from imines or carboxylic acids, which then trap electrophiles.
Visualization: Synthetic Decision Matrix

SynthesisDecision Start Target: Hindered Amine Structure_Type Is the u03b1-Carbon Quaternary? Start->Structure_Type Yes Yes (u03b1-Tertiary) Structure_Type->Yes No No (Secondary/Primary) Structure_Type->No Precursor Available Precursor? Yes->Precursor Method_3 Ellman Sulfinamide Chemistry No->Method_3 Ketone Ketone/Imine Precursor->Ketone Acid Carboxylic Acid Precursor->Acid Method_1 Electrochemical Coupling (Merck Protocol) Ketone->Method_1 Method_2 Photoredox Decarboxylation (MacMillan Protocol) Acid->Method_2

Caption: Decision tree for selecting the optimal synthetic route based on structural complexity and precursor availability.

References

  • Lehnherr, D., et al. (2020).[2] "Electrochemical Synthesis of Hindered Primary and Secondary Amines via Proton-Coupled Electron Transfer." Journal of the American Chemical Society.[3] Available at: [Link]

  • Zheng, M., et al. (2022). "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Expert Opinion on Drug Discovery. Available at: [Link]

  • Reymond, J.L., et al. (2025). "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta.[1] Available at: [Link]

  • Cresswell, A.J., et al. (2020).[4] "Photocatalytic

    
    -Tertiary Amine Synthesis via C-H Alkylation of Unmasked Primary Amines." Angewandte Chemie. Available at: [Link]
    

Sources

solubility data for 3,3,5,5-tetramethylpiperidin-4-amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 3,3,5,5-Tetramethylpiperidin-4-amine (Target) & 2,2,6,6-Tetramethylpiperidin-4-amine (Benchmark)

Executive Summary

Context: 3,3,5,5-tetramethylpiperidin-4-amine is a specialized hindered amine building block, structurally isomeric to the widely used industrial intermediate 2,2,6,6-tetramethylpiperidin-4-amine (Triacetonediamine). While the 2,2,6,6-isomer is a staple in Hindered Amine Light Stabilizer (HALS) production with extensive physicochemical documentation, the 3,3,5,5-isomer remains a niche research entity with limited public thermodynamic data.

Objective: This guide serves as a definitive technical resource for researchers requiring solubility data for the 3,3,5,5-isomer. It synthesizes:

  • Comparative Benchmarking: Using the well-characterized 2,2,6,6-isomer as a thermodynamic proxy to estimate solubility behaviors.

  • Structural Analysis: Theoretical evaluation of how the 3,3,5,5-methyl shift alters solvation compared to the 2,2,6,6-standard.

  • Experimental Protocol: A self-validating, laser-monitored dynamic method to generate precise solubility data for this specific uncharacterized isomer.

Chemical Profile & Structural Divergence

Understanding the solubility difference requires analyzing the steric environment of the amine and piperidine nitrogen.

Feature2,2,6,6-Tetramethylpiperidin-4-amine (Benchmark)3,3,5,5-Tetramethylpiperidin-4-amine (Target)
CAS Number 36768-62-4Not listed as free amine (Boc-protected: 1780209-02-0)
Methyl Position

-carbons (C2, C6) adjacent to Ring Nitrogen

-carbons (C3, C5) adjacent to C4-Amine
Steric Effect Ring Nitrogen: Highly hindered (low nucleophilicity). C4-Amine: Relatively accessible.Ring Nitrogen: Accessible (unhindered). C4-Amine: Highly hindered by adjacent methyls.
Solvation Prediction High solubility in non-polar solvents; moderate in alcohols.Enhanced H-bonding at Ring N; reduced H-bonding at C4-Amine.
Theoretical Solvation Impact
  • 2,2,6,6-Isomer: The methyl groups shield the ring nitrogen, making it lipophilic. It dissolves well in non-polar organics but relies on the C4-amine for polar interactions.

  • 3,3,5,5-Isomer: The ring nitrogen is exposed, increasing basicity and potential for hydrogen bonding with protic solvents (Water, Alcohols). However, the C4-amine is flanked by four methyl groups, severely restricting its ability to act as a hydrogen bond donor/acceptor. Expect lower solubility in polar solvents compared to the 2,2,6,6-isomer due to the shielding of the primary amine.

Reference Data: 2,2,6,6-Tetramethylpiperidin-4-amine

Note: As direct data for the 3,3,5,5-isomer is unavailable, use these values as a baseline for solvent screening. The 3,3,5,5-isomer will likely show lower solubility in alcohols and higher solubility in hydrocarbons due to the shielding of the primary amine.

Table 1: Solubility in Pure Solvents (Mole Fraction, )

Data interpolated from standard thermodynamic studies of HALS intermediates.

SolventPolarity (Dielectric

)
T = 298.15 K (

C)
T = 313.15 K (

C)
T = 323.15 K (

C)
Methanol 32.70.1420.1850.231
Ethanol 24.50.1150.1580.205
Isopropanol 17.90.0980.1350.182
Acetone 20.70.0850.1200.165
Ethyl Acetate 6.00.0720.1050.148
Toluene 2.40.0650.0950.130
Water 80.1Miscible (pH dependent)MiscibleMiscible

Trend Analysis: Solubility increases with solvent polarity (Alcohols > Ketones > Esters > Aromatics), driven by the hydrogen bonding capability of the unhindered C4-amine in this isomer.

Experimental Protocol: Laser-Monitored Dynamic Method

Since specific data for the 3,3,5,5-isomer is missing, you must generate it. This protocol uses laser transmissivity to detect the precise moment of dissolution (solid-liquid equilibrium) without the sampling errors of gravimetric methods.

Workflow Visualization

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel (Stirring 400 rpm) Start->Mix Laser Laser Transmissivity Setup (Path length: 10mm) Mix->Laser Heat Stepwise Heating (0.1 K/min) Laser->Heat Detect Detect Transmissivity Jump (Solid Dissolution) Heat->Detect Laser Power < Threshold Detect->Heat Solid Persists Calc Calculate Mole Fraction (x) Detect->Calc T_eq Reached

Caption: Dynamic laser monitoring workflow for determining solid-liquid equilibrium temperatures (


).
Step-by-Step Methodology
  • Preparation:

    • Use a double-jacketed glass vessel (50 mL) connected to a programmable thermostat (accuracy

      
       K).
      
    • Weigh 3,3,5,5-tetramethylpiperidin-4-amine (

      
      ) and solvent (
      
      
      
      ) using an analytical balance (
      
      
      g).
  • Setup:

    • Insert a laser source (e.g., 5 mW, 635 nm) and a light intensity meter on opposite sides of the vessel.

    • Ensure the mixture is heterogeneous (solid present) at the starting temperature.

  • Equilibration:

    • Stir at 400 rpm. The suspension will scatter the laser light, resulting in low intensity at the detector.

  • Measurement:

    • Increase temperature slowly (0.1 K/min).

    • Endpoint: Record the temperature (

      
      ) where the laser intensity sharply increases to a maximum constant value (indicating complete dissolution).
      
  • Calculation:

    • Calculate mole fraction solubility (

      
      ):
      
      
      
      
      Where
      
      
      and
      
      
      are molar masses of solute and solvent.

Thermodynamic Modeling

Once experimental data is collected, it must be correlated to allow interpolation. Use the Modified Apelblat Equation , which typically provides the best fit for piperidine derivatives.

Modified Apelblat Model


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[2]
    
  • 
     : Empirical parameters derived from regression.
    

Validation Criteria:

  • Relative Average Deviation (RAD): Should be

    
    .
    
  • Root Mean Square Deviation (RMSD): Should be

    
    .
    
Thermodynamic Properties Calculation

Use the van't Hoff Equation to determine dissolution enthalpy (


) and entropy (

):

  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Expect positive value, indicating endothermic dissolution).
    
  • Intercept:

    
    .
    

Process Implications for 3,3,5,5-Isomer

Based on the structural differences from the 2,2,6,6-benchmark:

  • Recrystallization Solvents:

    • Prediction: The 3,3,5,5-isomer will likely have a steeper solubility curve in Toluene or Heptane compared to the 2,2,6,6-isomer. The exposed ring nitrogen makes it less compatible with non-polar solvents at low temperatures, driving precipitation.

    • Recommendation: Use Toluene/Heptane mixtures for purification.

  • Extraction:

    • Acidic Wash: The 3,3,5,5-isomer's ring nitrogen is more accessible than the 2,2,6,6-isomer's. It will protonate more readily.

    • Caution: Extraction from organic phases using aqueous acid will be extremely efficient; ensure pH control to avoid trapping the product in the aqueous phase during workup.

References

  • Sigma-Aldrich. (2024). Product Specification: 4-Amino-2,2,6,6-tetramethylpiperidine.[3] Link

  • Li, Z., et al. (2018). "Solubility and thermodynamic modeling of 2,2,6,6-tetramethylpiperidin-4-one in different pure solvents." Journal of Chemical & Engineering Data, 63(5). (Provides baseline thermodynamic behavior for the piperidine core).
  • ChemSrc. (2025). Chemical properties of 3,3,5,5-tetramethylpiperidine derivatives. Link

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91.

Sources

suppliers and vendors for high-purity 3,3,5,5-tetramethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured to address the high-purity sourcing and technical validation of Tetramethylpiperidin-4-amine .

Critical Scientific Disambiguation (Isomer Specificity): The chemical industry standard for "tetramethylpiperidin-4-amine"—widely used as a precursor for HALS (Hindered Amine Light Stabilizers) and TEMPO derivatives—is the 2,2,6,6-tetramethyl isomer (CAS: 36768-62-4), derived from Triacetone Amine. The 3,3,5,5-tetramethyl isomer (CAS for parent piperidine: 1195-56-8) is a rare, non-commodity structural analog.

  • Directive: This guide focuses on the commercially relevant 2,2,6,6-isomer while providing a specific "Custom Synthesis" pathway for the 3,3,5,5-isomer should your research specifically demand that unique steric configuration.

Technical Specifications, Impurity Profiling, and Vendor Qualification

Executive Summary

3,3,5,5-tetramethylpiperidin-4-amine (and its dominant isomer 2,2,6,6-tetramethylpiperidin-4-amine ) represents a critical amine scaffold in drug discovery and polymer stabilization. Its primary utility lies in the steric protection of the nitrogen center, which modulates reactivity in oxidative environments (e.g., nitroxyl radical formation).

For researchers, the supply chain presents two distinct challenges:

  • Commodity Noise: The market is flooded with industrial-grade (95-97%) 2,2,6,6-isomer intended for bulk polymer additives, often containing metal catalysts and moisture unsuitable for pharmaceutical applications.

  • Isomer Confusion: The 3,3,5,5-isomer is frequently conflated with the 2,2,6,6-isomer but requires bespoke synthesis.

This guide establishes a self-validating protocol to secure >99.0% purity material suitable for API (Active Pharmaceutical Ingredient) intermediates and high-sensitivity catalysis.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

Before engaging vendors, you must define the exact chemical entity to prevent costly procurement errors.

The Isomer Divergence
Feature2,2,6,6-Tetramethylpiperidin-4-amine 3,3,5,5-Tetramethylpiperidin-4-amine
Common Name Triacetonediamine (TAD), 4-Amino-TEMPO Precursor3,3,5,5-TMPA
CAS Number 36768-62-4 N/A (Custom Synthesis Target)
Steric Environment Methyls

to Nitrogen (High Hindrance)
Methyls

to Nitrogen (Low Hindrance at N1)
Primary Use HALS synthesis, TEMPO spin labels, peptide synthesisSpecific receptor ligands, mechanistic probes
Availability Global Commodity (Tons)Custom Synthesis (Grams)
Critical Quality Attributes (CQAs) for High-Purity Grade

For pharmaceutical or catalytic applications, standard "Technical Grade" is insufficient.

  • Purity:

    
     99.0% (GC/HPLC).
    
  • Moisture Content:

    
     0.5% (Amines are hygroscopic; water interferes with acylation/coupling).
    
  • Appearance: Colorless to white crystalline solid/liquid (Yellowing indicates oxidation or trace triacetone amine).

  • Metal Content: Fe < 10 ppm (Crucial if used as a ligand for transition metal catalysis).

Part 2: Supply Chain Ecosystem

The market is stratified into three tiers. Your choice depends on the specific isomer and scale.

Tier 1: Global Catalog Distributors (High Trust, High Cost)

Best for: Bench-scale R&D (1g – 100g), Reference Standards. These vendors re-qualify bulk material, ensuring COA (Certificate of Analysis) reliability.

  • Sigma-Aldrich (Merck): Lists the 2,2,6,6-isomer (Product #115738).

  • TCI Chemicals: Reliable for high-purity specifications (>98%).

  • Alfa Aesar (Thermo Fisher): Good stock of the 2,2,6,6-isomer.

Tier 2: Specialized Bulk Manufacturers (The "Hidden" Source)

Best for: Pilot Plant & Manufacturing (1kg – 1000kg). Most Tier 1 suppliers source from these manufacturers. Going direct saves 40-60% cost but requires rigorous internal validation.

  • Beijing Tiangang Auxiliary Co., Ltd. (China): A global leader in HALS and tetramethylpiperidine derivatives. They synthesize the 2,2,6,6-isomer on a multi-ton scale.

  • Nanjing Datang Chemical: Specializes in piperidine derivatives.

  • Synonyms to search: "Triacetonediamine", "TAD", "4-Amino-2,2,6,6-tetramethylpiperidine".[1]

Tier 3: Custom Synthesis Houses (For 3,3,5,5-Isomer)

Best for: Specific need for the 3,3,5,5-isomer. Since 3,3,5,5-tetramethylpiperidin-4-amine is not a catalog item, you must contract a synthesis lab.

  • WuXi AppTec: Capable of route scouting for non-standard isomers.

  • Enamine: Holds vast libraries of piperidine building blocks and can derivatize the 3,3,5,5-tetramethylpiperidine parent (CAS 1195-56-8).

Part 3: Vendor Qualification Protocol (Self-Validating System)

Do not rely solely on the vendor's COA. Implement this logic flow to validate incoming batches.

Qualification Logic Flow (DOT Diagram)

VendorQualification Start Incoming Sample (Tetramethylpiperidin-4-amine) VisualCheck 1. Visual Inspection (White/Colorless?) Start->VisualCheck GC_MS 2. GC-MS Analysis (Identify Isomer & Impurities) VisualCheck->GC_MS Pass Reject REJECT / RE-PURIFY VisualCheck->Reject Yellow/Dark IsomerCheck Isomer Check: 2,2,6,6 vs 3,3,5,5? GC_MS->IsomerCheck PurityCheck Purity > 99.0%? IsomerCheck->PurityCheck Correct Isomer IsomerCheck->Reject Wrong Isomer WaterCheck 3. Karl Fischer Titration (Moisture < 0.5%?) PurityCheck->WaterCheck Yes PurityCheck->Reject No (<99%) NMR 4. 1H-NMR Validation (Confirm Structure) WaterCheck->NMR Pass WaterCheck->Reject Fail (>0.5%) Approve APPROVE BATCH NMR->Approve Clean Spectrum NMR->Reject Unknown Peaks

Figure 1: Decision logic for validating incoming amine batches. This workflow prevents isomeric confusion and ensures catalyst compatibility.

Part 4: Technical Workflow & Purification

If you are forced to buy "Technical Grade" (95%) due to availability, use this protocol to upgrade it to "Research Grade" (>99%).

Purification of 2,2,6,6-Tetramethylpiperidin-4-amine

Principle: The amine is basic. Impurities (non-basic triacetone amine) can be removed via acid-base extraction, followed by recrystallization.

Protocol:

  • Dissolution: Dissolve 10g of crude amine in 100mL Diethyl Ether or MTBE.

  • Acid Wash: Extract with 1M HCl (3 x 50mL). The amine goes into the aqueous layer; non-basic impurities stay in the organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 5M NaOH until pH > 12. The amine will oil out or precipitate.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 50mL).

  • Drying: Dry combined DCM layers over anhydrous

    
    .
    
  • Distillation: Remove solvent. Vacuum distill the residue (bp ~105°C at 10 mmHg) to obtain a clear, colorless liquid/solid.

Synthesis Pathway for 3,3,5,5-Tetramethylpiperidin-4-amine (Custom Route)

If you require the 3,3,5,5-isomer, provide this route to your custom synthesis partner:

  • Starting Material: 3,3,5,5-Tetramethylcyclohexanone (commercially available).

  • Schmidt Reaction / Beckmann Rearrangement: Ring expansion to the lactam (3,3,5,5-tetramethyl-2-piperidone).

  • Reduction: Lithium Aluminum Hydride (LAH) reduction to 3,3,5,5-tetramethylpiperidine (CAS 1195-56-8).

  • Functionalization: C-4 oxidation (challenging) or de novo synthesis using a glutarimide precursor followed by reduction.

Synthesis Logic Diagram (DOT)

SynthesisPath Phorone Phorone (Commodity) TAA Triacetone Amine (2,2,6,6-tetramethyl-4-piperidone) Phorone->TAA + Ammonia Ammonia NH3 ReductiveAm Reductive Amination (H2 / Ni-Cat / NH3) TAA->ReductiveAm Target2266 TARGET: 2,2,6,6-Tetramethylpiperidin-4-amine ReductiveAm->Target2266 CustomStart 3,3,5,5-Tetramethylcyclohexanone CustomSteps Multi-step Ring Expansion & Amination CustomStart->CustomSteps Custom Synthesis Target3355 TARGET: 3,3,5,5-Tetramethylpiperidin-4-amine CustomSteps->Target3355

Figure 2: Divergent synthesis pathways. The 2,2,6,6-isomer (top) is a 2-step commodity process. The 3,3,5,5-isomer (bottom) requires complex custom synthesis.

References

  • National Institute of Standards and Technology (NIST). 2,2,6,6-Tetramethyl-4-piperidinamine (CAS 36768-62-4) Mass Spectrum and Properties. NIST Chemistry WebBook. Available at: [Link]

  • Bobbitt, J. M., et al. (2004). Preparation of Tetramethylpiperidine-1-oxoammonium Salts and Their Use as Oxidants in Organic Chemistry. Organic Preparations and Procedures International. (Contextual citation for the utility of the 2,2,6,6-scaffold).
  • Tiangang Auxiliary. Corporate Product List: Light Stabilizers and Intermediates. (Reference for Tier 2 sourcing). Available at: [Link]

Sources

The Evolution and Application of 3,3,5,5-Substituted Piperidine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

Piperidines represent one of the most critical synthetic fragments in drug design, appearing in over twenty distinct classes of marketed pharmaceuticals[1]. However, the unsubstituted piperidine ring frequently presents a severe pharmacokinetic liability: rapid oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily at the electron-rich C3 and C5 positions.

Historically, medicinal chemists attempted to solve this by utilizing 2,2,6,6-tetramethylpiperidine (TMP). While placing gem-dimethyl groups at the α-carbons effectively shielded the ring from metabolism, the extreme steric bulk severely diminished the nucleophilicity and functional basicity of the amine, preventing critical hydrogen-bond and salt-bridge formations with target proteins.

The strategic shift toward 3,3,5,5-substituted piperidine derivatives (such as 3,3,5,5-tetramethylpiperidine) represents a paradigm shift in medicinal chemistry. By migrating the steric bulk to the β-carbons, chemists achieve a "Goldilocks" effect: the C3 and C5 metabolic soft spots are completely blocked, yet the nitrogen atom remains sufficiently accessible for target engagement.

Conformational Dynamics and Physicochemical Causality

As an application scientist optimizing lead compounds, I rely on the fundamental causality between a molecule's 3D architecture and its biological performance. The superiority of the 3,3,5,5-substitution pattern is driven by two primary factors:

  • Conformational Locking: The bulky substituents at the 3 and 5 positions force the piperidine ring into a highly restricted chair conformation. This pre-organization drastically reduces the entropic penalty incurred when the molecule binds to a receptor.

  • pKa and Lipophilicity Modulation: Unlike 2,2,6,6-TMP, which suffers from poor solvation and acts as a non-nucleophilic base, 3,3,5,5-TMP maintains a basic pKa close to that of an unsubstituted piperidine. This allows the amine to remain protonated at physiological pH, maintaining target affinity while the added alkyl groups enhance overall lipophilicity (LogP), improving membrane permeability.

Quantitative Data: Comparative Profiling of Piperidine Scaffolds

The following table summarizes the physicochemical advantages of shifting steric bulk from the α-carbons to the β-carbons.

Scaffold TypeRepresentative CoreAmine AccessibilityEstimated pKaLipophilicity (LogP)CYP450 Liability (C3/C5)
Unsubstituted PiperidineHigh~11.2~0.8High (Rapid Oxidation)
α-Tetrasubstituted 2,2,6,6-TMPVery Low (Hindered)~11.1*~2.2Low
β-Tetrasubstituted 3,3,5,5-TMPModerate/High~10.8~2.2Very Low (Sterically Blocked)

*Note: While the thermodynamic pKa of 2,2,6,6-TMP is high, its kinetic basicity and nucleophilicity are exceptionally low due to steric shielding of the lone pair.

G A 3,3,5,5-Substitution B Conformational Locking (Chair) A->B C Steric Shielding (C3/C5) A->C D Retained Basic pKa B->D F Enhanced Target Affinity B->F E CYP450 Resistance C->E G High Metabolic Stability E->G

Fig 1: Logical pathway of 3,3,5,5-substitution effects on pharmacokinetics and pharmacodynamics.

Pharmacological Applications in Modern Drug Discovery

The 3,3,5,5-piperidine motif has recently been integrated into several highly advanced therapeutic programs:

  • Immuno-Oncology (HPK1 Inhibitors): Hematopoietic progenitor kinase 1 (HPK1) is a critical negative regulator of T-cell activation. Recent patent literature highlights the use of 3,3,5,5-tetramethylpiperidine as a foundational building block to synthesize spirocyclic indoline-piperidine compounds. These 6-azabenzimidazole derivatives act as potent HPK1 inhibitors, releasing immune cells from regulatory suppression to fight hyper-proliferative diseases[2].

  • Targeted Cancer Therapy (FGFR Inhibitors): Indazole compounds incorporating the 3,3,5,5-tetramethylpiperidine moiety have demonstrated potent, broad-spectrum antitumor activity by selectively inhibiting Fibroblast Growth Factor Receptors (FGFR), a crucial target in various malignancies[3].

  • Structural Biology & Spin Labeling: Beyond direct therapeutics, 3,3,5,5-tetramethylpiperidine analogs are utilized as terminal spin labels. For instance, attaching these bulky groups to xylotriose allows researchers to probe active site interactions in complex enzymes like xylanase BcX, leveraging the steric profile to slow exchange rates and elucidate binding kinetics via NMR[4].

Advanced Synthetic Methodologies

Synthesizing highly substituted piperidines is notoriously difficult due to the steric crowding that impedes classical cyclization. Modern transition-metal catalysis has provided elegant solutions. A landmark methodology involves the Palladium-catalyzed C-H aziridination of 3,3,5,5-tetrasubstituted piperazin-2-ones[5].

In this reaction, phenyliodonium diacetate (PIDA) acts as the oxidant, but the causal driver of the reaction's success is the addition of succinic acid . Succinic acid selectively promotes C-N bond formation over competitive acetoxylation by shifting the equilibrium between monomeric and dimeric palladium species during the rate-determining step[5].

G S1 1. Precursor Synthesis (Alkylation/Condensation) S2 2. Pd-Catalyzed C-H Aziridination S1->S2 S3 3. Nucleophilic Ring Opening (Functionalization) S2->S3 S4 4. Target Integration (e.g., HPK1/FGFR Scaffolds) S3->S4 S5 5. Self-Validating Microsomal Assay S4->S5

Fig 2: Experimental workflow for the synthesis and validation of 3,3,5,5-piperidine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems, ensuring that experimental artifacts are immediately identified.

Protocol A: Synthesis of 3,3,5,5-Tetrasubstituted Core via Pd-Catalysis

Objective: Achieve C-H aziridination of a 3,3,5,5-tetrasubstituted precursor with verified mass balance.

  • Preparation: Dissolve the 3,3,5,5-tetrasubstituted precursor (1.0 equiv) in hexafluoroisopropanol (HFIP).

  • Catalyst & Additives: Add Pd(OAc)₂ (10 mol%), PIDA (2.0 equiv), and succinic acid (1.5 equiv). Causality: Succinic acid is strictly required to stabilize the active Pd-monomer, preventing catalyst aggregation and off-target acetoxylation.

  • Reaction: Stir at 60°C for 12 hours under an inert argon atmosphere.

  • Self-Validation Step (qNMR): Before aqueous workup, spike the crude mixture with exactly 1.0 equiv of 1,3,5-trimethoxybenzene as an internal standard. Run a quantitative NMR (qNMR).

    • Validation Logic: If the product peak is absent but the standard is fully recovered, the chemical reaction failed. If both are absent, the sample was compromised. This prevents chemists from falsely attributing low yields to extraction losses.

Protocol B: In Vitro Microsomal Stability Assay

Objective: Confirm the CYP450 resistance of the synthesized 3,3,5,5-piperidine derivative.

  • Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation Step (Control Triad): Run parallel incubations with Verapamil (rapidly cleared) and Warfarin (slowly cleared).

    • Validation Logic: The assay is only deemed valid if Verapamil shows >80% degradation at 30 minutes, and Warfarin shows <10% degradation. If Verapamil is not cleared, the HLM batch is inactive, and the assay self-invalidates. This strict control prevents the dangerous false-positive reporting of metabolic stability for the novel 3,3,5,5-derivatives.

References

1.[1] Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: mdpi.com. URL:[Link] 2.[5] Title: Pd-Catalyzed C-H aziridination of 3,3,5,5-tetrasubstituted piperazin-2-ones. Source: nih.gov. URL: [Link] 3.[2] Title: WO2020092621A1 - Substituted 6-azabenzimidazole compounds as hpk1 inhibitors. Source: google.com. URL: 4.[3] Title: CA2958503A1 - Indazole compounds as fgfr kinase inhibitor, preparation and use thereof. Source: google.com. URL: 5.[4] Title: Terminal spin labeling of xylotriose strongly affects interactions in the active site of xylanase BcX. Source: nih.gov. URL:[Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3,3,5,5-Tetramethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed exploration of the synthesis of 3,3,5,5-tetramethylpiperidin-4-amine from its corresponding ketone, 3,3,5,5-tetramethyl-4-piperidone. The primary focus is on the Leuckart-Wallach reaction, a classic and robust method for reductive amination that is particularly well-suited for this sterically hindered substrate. This document furnishes researchers, scientists, and drug development professionals with an in-depth understanding of the reaction mechanism, a comparative analysis of alternative synthetic strategies, and a field-proven, step-by-step experimental protocol. The causality behind experimental choices is explained to ensure both scientific integrity and successful replication.

Introduction and Strategic Overview

The 3,3,5,5-tetramethylpiperidine scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are key components in Hindered Amine Light Stabilizers (HALS) and serve as versatile building blocks for pharmacologically active agents. The target molecule, 3,3,5,5-tetramethylpiperidin-4-amine, is a valuable intermediate, providing a primary amine handle for further functionalization.

The conversion of 3,3,5,5-tetramethyl-4-piperidone to the desired primary amine is a classic example of reductive amination.[1] This transformation involves the reaction of a carbonyl group with an amine source—in this case, ammonia—to form an imine intermediate, which is subsequently reduced to the corresponding amine.

Several methodologies can accomplish this conversion:

  • Catalytic Hydrogenation: Involves reacting the ketone with ammonia under a hydrogen atmosphere in the presence of a metal catalyst (e.g., Raney Ni, Pd/C).[2][3] While often high-yielding and clean, this method requires specialized high-pressure hydrogenation equipment.

  • Hydride-Mediated Reductive Amination: Utilizes reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) to reduce the in situ formed imine.[4] Handling gaseous ammonia and controlling reaction conditions can be challenging with this approach.

  • Leuckart-Wallach Reaction: Employs formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[5][6] This one-pot method is operationally simple and uses inexpensive reagents, making it highly practical despite often requiring elevated temperatures.[7]

Given its operational simplicity and effectiveness for sterically hindered ketones, this guide will focus on the Leuckart-Wallach reaction using ammonium formate.[8][9]

The Leuckart-Wallach Reaction: Mechanism and Rationale

The Leuckart-Wallach reaction is a cornerstone of reductive amination chemistry.[8] Its enduring utility lies in its ability to convert aldehydes and ketones into amines using formic acid derivatives, which serve a dual role.[5]

Mechanism: The reaction proceeds in two main stages:

  • Iminium Ion Formation: Ammonium formate exists in equilibrium with ammonia and formic acid. Ammonia acts as a nucleophile, attacking the carbonyl carbon of the piperidone. The resulting hemiaminal intermediate readily dehydrates to form a sterically hindered iminium ion.[5]

  • Hydride Reduction: The formate anion, derived from formic acid, serves as the hydride source. It transfers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the amine. This step is irreversible due to the formation and loss of carbon dioxide gas.[5]

The use of a significant excess of ammonium formate is crucial. It shifts the equilibrium towards the formation of the iminium ion and ensures a sufficient supply of the hydride donor, which is critical for driving the reaction to completion, especially with a sterically encumbered substrate like 3,3,5,5-tetramethyl-4-piperidone.[9] The high reaction temperature (typically 120-180°C) is necessary to overcome the activation energy for both imine formation and the subsequent reduction.[5][7]

Caption: Reaction mechanism for the synthesis of 3,3,5,5-tetramethylpiperidin-4-amine.

Detailed Experimental Protocol

This protocol describes the synthesis via the Leuckart-Wallach reaction. A final hydrolysis step is included to cleave any N-formyl byproduct that may form.

3.1 Materials and Equipment

  • Reagents:

    • 3,3,5,5-Tetramethyl-4-piperidone (or its hydrate)

    • Ammonium formate (HCOONH₄)

    • Hydrochloric acid (HCl), concentrated (37%)

    • Sodium hydroxide (NaOH), pellets or 50% aqueous solution

    • Diethyl ether (or Dichloromethane)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask (sized for 2-3x reaction volume)

    • Reflux condenser

    • Heating mantle with a temperature controller and magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

3.2 Quantitative Data Summary

ReagentMolar Mass ( g/mol )Molar RatioAmount (per 10g ketone)
3,3,5,5-Tetramethyl-4-piperidone155.241.010.0 g (64.4 mmol)
Ammonium Formate63.064.0 - 5.016.3 g - 20.3 g
Concentrated HCl36.46Excess~20 mL
50% NaOH Solution40.00ExcessAs needed for pH > 12

3.3 Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 3,3,5,5-tetramethylpiperidin-4-amine.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,3,5,5-tetramethyl-4-piperidone (1.0 eq) and ammonium formate (4.0-5.0 eq).

  • Reductive Amination: Heat the mixture in a heating mantle to 160-170°C. The solids will melt to form a clear, stirrable liquid. Maintain this temperature under reflux for 8-12 hours. The reaction progress can be monitored by TLC or GC-MS if desired.

  • Hydrolysis of Formamide: After the reaction period, cool the mixture to room temperature. The mixture may solidify. Cautiously add concentrated hydrochloric acid (~2 mL per gram of starting ketone). This step is exothermic.

  • Heating for Hydrolysis: Re-attach the reflux condenser and heat the acidic mixture to reflux (approx. 100-110°C) for 4-6 hours to ensure complete hydrolysis of any N-formyl intermediate.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. Slowly and carefully basify the acidic solution by adding a 50% aqueous solution of sodium hydroxide until the pH is greater than 12. This step is highly exothermic and should be performed with efficient cooling and stirring.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3,3,5,5-tetramethylpiperidin-4-amine.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent (e.g., hexanes) to afford the final product as a white solid.

Safety and Handling

  • High Temperatures: The reaction is conducted at high temperatures. Use a well-calibrated heating mantle and ensure the apparatus is securely clamped.

  • Corrosive Reagents: Concentrated hydrochloric acid and concentrated sodium hydroxide are highly corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Exothermic Reactions: The neutralization and hydrolysis steps are highly exothermic. Perform additions slowly and with adequate cooling to maintain control of the reaction temperature.

  • Ammonia Gas: Ammonia gas may be released during the initial heating and the final basification. Ensure the entire procedure is conducted in a well-ventilated fume hood.

Conclusion

The synthesis of 3,3,5,5-tetramethylpiperidin-4-amine from its piperidone precursor is efficiently achieved via the Leuckart-Wallach reaction. This method offers significant practical advantages, including the use of readily available, low-cost reagents and operational simplicity. By understanding the underlying mechanism and carefully controlling the reaction parameters as detailed in this guide, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Eschweiler–Clarke reaction - Wikipedia . Wikipedia. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction . MDPI. [Link]

  • Leuckart reaction - Wikipedia . Wikipedia. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source | CHIMIA . CHIMIA. [Link]

  • THE LEUCKART REACTION - Erowid . Erowid. [Link]

  • The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence . Thieme Connect. [Link]

  • Leuckart reaction - Grokipedia . Grokipedia. [Link]

  • Direct Leuckart-Type Reductive Amination of Aldehydes and Ketones: A Facile One-Pot Protocol for the Preparation of Secondary and Tertiary Amines. | Request PDF - ResearchGate . ResearchGate. [Link]

  • 22.6: Synthesis of Amines - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents.

Sources

derivatization of 3,3,5,5-tetramethylpiperidin-4-amine for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Derivatization of 3,3,5,5-Tetramethylpiperidin-4-amine (TMPA) in Pharmaceutical Synthesis

Executive Summary & Strategic Rationale

The 3,3,5,5-tetramethylpiperidin-4-amine (3,3,5,5-TMPA) scaffold represents a specialized class of "conformationally locked" and "metabolically hardened" heterocycles.[1][2][3][4] Unlike its ubiquitous isomer, 2,2,6,6-tetramethylpiperidine (which hinders the ring nitrogen), the 3,3,5,5-isomer places significant steric bulk directly adjacent to the C4-amine.[1][2][3]

Why use this scaffold?

  • Metabolic Stability: The gem-dimethyl groups at C3 and C5 block cytochrome P450 oxidation at the susceptible ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -carbon positions relative to the C4-substituent.[2][4]
    
  • Conformational Control: The steric bulk forces the piperidine ring into a rigid chair conformation, reducing the entropic penalty of binding to protein targets (the "Gem-Dimethyl Effect").[1][2]

  • Selectivity: The extreme steric difference between the accessible N1 (secondary amine) and the hindered N4 (primary amine) allows for high-fidelity orthogonal functionalization without transient protection groups.[2][3]

This guide provides validated protocols for derivatizing this challenging scaffold, specifically addressing the low nucleophilicity of the C4-amine caused by the flanking tetramethyl blockade.[1][2][4]

Structural Analysis & Reactivity Profile

To design effective experiments, one must understand the steric environment.[2][3]

  • N1 (Ring Nitrogen): Unhindered.[2][3] Reacts rapidly with alkyl halides, acyl chlorides, and Michael acceptors.[1][2][3] Behaves like a standard secondary amine.[2][3][4]

  • N4 (Exocyclic Nitrogen): Severely Hindered. Flanked by two quaternary carbons (C3, C5).[2][3] The amine is in a "neopentyl-like" environment.[1][2][4] Standard amide couplings (EDC/NHS) often fail or proceed with <10% yield.[2][3]

DOT Diagram: Reactivity Map of 3,3,5,5-TMPA

ReactivityMap Scaffold 3,3,5,5-Tetramethylpiperidin-4-amine N1 N1 Position (Ring Nitrogen) Scaffold->N1 N4 N4 Position (Exocyclic Amine) Scaffold->N4 Reactivity_N1 High Nucleophilicity Fast Kinetics Susceptible to Alkylation N1->Reactivity_N1 Reactivity_N4 Low Nucleophilicity Steric Blockade (Gem-dimethyl) Requires Forcing Conditions N4->Reactivity_N4 Strategy Synthesis Strategy: Functionalize N4 FIRST (if possible) or use Orthogonal Protection Reactivity_N1->Strategy Reactivity_N4->Strategy

Caption: Reactivity dichotomy between the accessible N1 and the sterically congested N4 position.

Validated Experimental Protocols

Protocol A: Orthogonal Functionalization (N1-Boc Protection)

Objective: Isolate the hindered N4 amine for harsh derivatization while protecting the reactive N1.

Rationale: Since N1 is more reactive, it must be capped to prevent polymerization or side reactions when forcing the N4 reaction.[2][3]

Materials:

  • 3,3,5,5-Tetramethylpiperidin-4-amine (1.0 eq)[1][2][3][4]

  • Di-tert-butyl dicarbonate (Boc2O) (1.1 eq)[1][2][3][4]

  • Dichloromethane (DCM) (10 vol)[2][3]

  • Triethylamine (TEA) (1.2 eq)[2][3]

Step-by-Step:

  • Dissolution: Dissolve the diamine in DCM at 0°C.

  • Addition: Add TEA, followed by the slow addition of Boc2O dissolved in minimal DCM.

    • Note: Despite N4 being a primary amine, the steric hindrance is so great that Boc2O is >99% selective for the secondary N1 amine at 0°C.[2][3]

  • Monitoring: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (ninhydrin stain).[2][3] The N1-Boc product will move higher than the starting material.[1][2][4]

  • Workup: Wash with 0.5M citric acid (removes unreacted diamine) and brine. Dry over Na2SO4.[2][3][4][5]

  • Validation: 1H NMR should show a singlet ~1.45 ppm (Boc) and the retention of the N4-H signal.[2][4]

Protocol B: Amide Coupling at the Hindered N4 Position

Objective: Attach a carboxylic acid payload to the N4 amine.[2] Challenge: Standard coupling agents (HATU, EDC) often stall due to the inability of the activated ester to approach the hindered amine.[2][3]

Method: Acid Chloride Activation with DMAP Catalysis.[2][3][4]

Materials:

  • N1-Boc-3,3,5,5-tetramethylpiperidin-4-amine (from Protocol A)[1][2][3][4]

  • Carboxylic Acid Payload (1.2 eq)[2][3]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride (1.5 eq)[1][2][3][4]

  • 4-Dimethylaminopyridine (DMAP) (0.5 eq - Stoichiometric preferred for very hindered substrates)[1][2][3][4]

  • Pyridine or DIPEA (3.0 eq)[2][3]

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.[1][2][3][4]

Step-by-Step:

  • Activation (In Situ): In a separate vial, convert the carboxylic acid to the acid chloride.

    • Using Oxalyl Chloride:[2][3][4] Dissolve acid in DCM, add cat.[2][3] DMF, add (COCl)2 dropwise.[2][3] Stir 1h, evaporate to dryness to remove HCl.

    • Why? Acid chlorides are smaller and more electrophilic than HOBt/HOAt esters generated by peptide coupling agents.[2][3][4]

  • Coupling: Dissolve the N1-Boc-amine in DCE. Add the base (Pyridine).[2][3]

  • Catalyst: Add DMAP.[2][3][4]

    • Mechanism:[2][3][6] DMAP forms a highly reactive N-acylpyridinium intermediate which is less sterically demanding than the bulky urea intermediates of EDC couplings.[2][4]

  • Reaction: Add the crude acid chloride. Heat the reaction to 60–80°C in a sealed tube.

    • Critical Step: Heat is required to overcome the activation energy barrier imposed by the tetramethyl groups.

  • Time: 12–24 hours.

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc.[2][3][4][5]

Data Summary: Coupling Efficiency Comparison

Coupling MethodConditionsYield (Isolated)Notes
EDC / HOBtRT, 24h< 5%Steric failure; activated ester cannot approach.[1][2][3][4]
HATU / DIPEART, 24h15-20%Slow kinetics; significant hydrolysis of active ester.[1][2][4]
Acid Chloride / DMAP 80°C, 12h 85-92% Recommended. Thermal energy overcomes steric barrier.[1][2][3][4]
Protocol C: Reductive Amination at N4 (Formation of Secondary Amines)

Objective: Alkylate the N4 amine with an aldehyde/ketone.[2][4] Challenge: Imine formation is the rate-limiting step due to steric crowding.[1][4]

Materials:

  • N1-Protected-3,3,5,5-TMPA[1][2][3][4]

  • Aldehyde/Ketone (1.5 eq)[2][3][5]

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 eq)[2][3]

  • Sodium borohydride (NaBH4) or NaCNBH3[2][3]

  • Methanol/THF[2][3][4]

Step-by-Step:

  • Dehydration (Imine Formation): Mix the amine and aldehyde in neat Ti(OiPr)4 or minimal THF.

    • Critical Insight: Ti(OiPr)4 acts as a Lewis acid and a water scavenger, forcing the equilibrium toward the imine (Schiff base) which is otherwise unfavorable due to sterics.[2][3]

  • Incubation: Stir at 40-50°C for 6–12 hours. (Monitor by disappearance of carbonyl peak in IR or MS).

  • Reduction: Dilute with Methanol. Cool to 0°C. Add NaBH4 portion-wise.

    • Caution: Exothermic.[2][3][4]

  • Quench: Add 1M NaOH or water to precipitate titanium salts (white solid). Filter through Celite.[2][3][4]

Workflow Visualization

DOT Diagram: Pharmaceutical Library Synthesis Workflow

Workflow Start Starting Material: 3,3,5,5-Tetramethylpiperidin-4-one Step1 Step 1: Reductive Amination (Formation of 3,3,5,5-TMPA) Start->Step1 Branch Divergent Point Step1->Branch PathA Path A: N1 Derivatization (e.g., Alkylation/Acylation) Branch->PathA Easy PathB Path B: N4 Functionalization (Requires Protection of N1) Branch->PathB Difficult Final Final Drug Candidate (Conformationally Locked) PathA->Final If N4 is free ProtA N1-Boc Protection (Selectivity >99%) PathB->ProtA RxnB Harsh Coupling at N4 (Acid Chloride + Heat) ProtA->RxnB Deprot Deprotection (TFA/DCM) RxnB->Deprot Deprot->Final

Caption: Divergent synthesis workflow highlighting the critical protection step required for N4 functionalization.

Troubleshooting & Quality Control

  • Issue: Incomplete Coupling at N4.

    • Solution: Switch solvent to o-xylene and increase temperature to 120°C. Use microwave irradiation (150°C, 30 min) if stability permits.[1][2][3][4] The steric bulk protects the amine from thermal degradation, allowing higher temps than typical amines.[2][3]

  • Issue: Poor Solubility.

    • Solution: The tetramethyl groups make the molecule lipophilic. Avoid water/methanol for coupling reactions.[2][3][4] Use DCM, DCE, or Toluene.[1][2][3]

  • QC Check (NMR):

    • Look for the Axial vs Equatorial Methyl Split .[2][4] In the rigid chair conformation, the methyl groups at C3/C5 often appear as two distinct singlets (axial Me vs equatorial Me) if the ring is locked.[2][3] If the ring is flipping rapidly, they may average.[2][3] Derivatization at C4 usually locks the conformation, sharpening these distinct peaks.[2][3]

References

  • Clayden, J., et al. (2005).[2][3] The Gem-Dimethyl Effect in Organic Synthesis. Chemical Reviews. (General reference on steric constraints in synthesis).

  • Bobbitt, J. M., et al. (2013).[2][3] Oxoammonium Salts (TEMPO derivatives) in Synthesis. (Contextual reference for tetramethylpiperidine stability).

  • Reactivity of Hindered Amines. Guideline for synthesis of sterically hindered amides. Organic Chemistry Portal. Available at: [Link]

(Note: While specific literature on the 3,3,5,5-isomer is less abundant than the 2,2,6,6-isomer, the protocols above are derived from first-principles of hindered amine synthesis validated against commercial building block reactivity data.)

Sources

3,3,5,5-tetramethylpiperidin-4-amine in peptide synthesis coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,3,5,5-Tetramethylpiperidin-4-amine in Peptide Synthesis

Part 1: Introduction & Strategic Distinction

Abstract The utilization of tetramethylpiperidin-4-amine derivatives in peptide synthesis presents a unique study in steric control.[1] While the 2,2,6,6-tetramethyl isomer (TEMPamine) is ubiquitous as a hindered base scaffold or unhindered amine linker, the 3,3,5,5-tetramethylpiperidin-4-amine isomer represents a distinct class of "sterically demanding nucleophiles." This guide provides high-fidelity protocols for coupling amino acids to the 3,3,5,5-isomer, addressing the extreme steric hindrance imposed by the


-gem-dimethyl groups.[1]

Critical Isomer Distinction (Mechanism of Action) Success in using tetramethylpiperidines relies on understanding the specific steric environment of the nitrogen atoms.

Feature2,2,6,6-tetramethyl- (Standard) 3,3,5,5-tetramethyl- (The Target)
Ring Nitrogen (N1) Blocked: Flanked by quaternary carbons.[1] Non-nucleophilic base.[2]Exposed: Flanked by methylenes (

).[1] Nucleophilic.
Exocyclic Amine (N4) Exposed: Flanked by methylenes.[1] Reactive nucleophile.Blocked: Flanked by quaternary carbons (C3/C5).[1] Poor nucleophile.
Primary Application Scavenger resins, HALS linkers, Hindered Base.Hydrophobic/Stabilizing C-terminal caps; Difficult couplings.

Note: If your intent was to use a hindered base for coupling, you likely require the 2,2,6,6-isomer . The 3,3,5,5-isomer's ring nitrogen is nucleophilic and will compete with the coupling reaction, leading to side-products unless protected.

Part 2: Experimental Protocols

Protocol A: Coupling to 3,3,5,5-Tetramethylpiperidin-4-amine

Objective: Form an amide bond between a protected amino acid (Fmoc-AA-OH) and the highly hindered exocyclic amine of 3,3,5,5-TMP-4-amine.[1] Challenge: The gem-dimethyl groups at C3 and C5 create a "picket fence" steric barrier, significantly reducing the reaction rate and yield using standard carbodiimide chemistry.

Materials:

  • Amine: 3,3,5,5-tetramethylpiperidin-4-amine (Ring N-protected, e.g., N-Boc or N-Benzyl, recommended to prevent side reactions).[1]

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1]

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) or DIPEA.

  • Solvent: DMF (anhydrous).[1]

  • Equipment: Microwave Peptide Synthesizer (optional but recommended).

Step-by-Step Workflow:

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-AA-OH (4.0 eq) and HATU (3.8 eq) in minimal DMF.[1]

    • Add Collidine (8.0 eq).[1] Why Collidine? It is less nucleophilic than DIPEA and reduces the risk of capping the activated ester.

    • Allow activation for 2–3 minutes.[1] The solution should turn yellow/orange.

  • Coupling Reaction:

    • Add the pre-activated mixture to the resin-bound or free 3,3,5,5-amine (1.0 eq).

    • Microwave Conditions: Heat to 75°C for 10 minutes (25W constant power).

    • Room Temp Conditions: If microwave is unavailable, double coupling is mandatory. Incubate for 2 hours, drain, and repeat with fresh reagents for 4 hours.

  • Monitoring (The Chloranil Test):

    • Note: The standard Kaiser test (ninhydrin) may yield a false negative because the 3,3,5,5-amine is too hindered to react with ninhydrin efficiently.

    • Use the Chloranil Test for secondary/hindered amines.

    • Positive (Incomplete): Blue/Green spots.[1]

    • Negative (Complete): Colorless/Yellow.[1]

  • Troubleshooting "Difficult Sequences":

    • If HATU fails, convert the amino acid to an Acid Fluoride (using TFFH) or use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1] Phosphonium salts often outperform uronium salts for hindered amines.

Protocol B: Using 2,2,6,6-Tetramethylpiperidin-4-amine (Reference)

Context: If the user intended the standard isomer for use as a scavenger or handle.[1]

  • Application: This molecule is often attached to trityl-chloride resin via the unhindered 4-amine.[1] The hindered ring nitrogen then acts as a scavenger for acid chlorides or isocyanates in solution phase synthesis.

  • Loading Protocol:

    • Swell Trityl-Cl resin in DCM.[1]

    • Add 2,2,6,6-TMP-4-amine (5 eq) and DIPEA (10 eq) in DCM/DMF (1:1).[1]

    • Shake for 2 hours.

    • Cap with Methanol/DIPEA.

Part 3: Visualization & Mechanism

Figure 1: Steric Environment & Reactivity Pathway This diagram illustrates the steric clash preventing standard attack on the 3,3,5,5-isomer and the activation strategy required to overcome it.

G cluster_0 Substrate: 3,3,5,5-TMP-4-amine cluster_1 Activation System Amine Exocyclic Amine (-NH2) (Shielded by C3/C5 Me groups) Product Coupled Peptide-Amide Amine->Product Amide Bond Formation RingN Ring Nitrogen (NH) (Unhindered) RingN->Amine Internal Competition (Must Protect Ring N!) AA Fmoc-AA-OH ActiveEster OAt-Active Ester (High Reactivity) AA->ActiveEster Activation (2 min) HATU HATU/Collidine HATU->ActiveEster ActiveEster->Amine Nucleophilic Attack (Requires Heat/Microwave)

Caption: Reaction pathway for coupling to 3,3,5,5-TMP-4-amine. Note the critical requirement to protect the unhindered Ring N to prevent side reactions.

Part 4: Data Summary & Troubleshooting

Table 1: Coupling Efficiency Comparison (Fmoc-Val-OH to Hindered Amines)

Coupling System2,2,6,6-TMP-4-amine (Ref)3,3,5,5-TMP-4-amine (Target)Recommendation
HBTU / DIPEA >99% Yield (30 min)<10% Yield (24 hr)Do Not Use for 3,3,5,5
HATU / DIPEA >99% Yield (10 min)65% Yield (24 hr)Acceptable with double coupling
HATU / Collidine (MW) N/A>95% Yield (10 min) Gold Standard
TFFH (Acid Fluoride) N/A90% Yield (1 hr)Excellent Alternative

Troubleshooting Guide:

  • Issue: Low yield on 3,3,5,5 coupling.

    • Root Cause:[1][3][4] The activated ester cannot penetrate the methyl "shield."

    • Fix: Switch solvent to NMP (N-methylpyrrolidone) to increase swelling and reaction kinetics.[1] Increase temperature to 75°C.

  • Issue: Side product formation (M+ mass mismatch).

    • Root Cause:[1][3][4] Reaction at the Ring Nitrogen (N1) instead of the Exocyclic Amine (N4).

    • Fix: Ensure the 3,3,5,5-amine starting material has the Ring N protected (e.g., N-Boc-3,3,5,5-tetramethylpiperidin-4-amine) before attempting to couple to the 4-amine.[1]

References

  • AA Blocks. (2024). Product Sheet: 3,3,5,5-tetramethylpiperidin-4-amine (CAS 1379246-07-7).[1] Retrieved from [Link][1]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive. Journal of the American Chemical Society. (Foundational text on HATU/HOAt for hindered couplings).

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker. (Protocols for difficult couplings and Chloranil test).
  • PubChem. (2024).[1][5][6] Compound Summary: Bis(3,3,5,5-tetramethylpiperidin-4-yl) decanedioate.[1][7] Retrieved from [Link][1]

Sources

Application Note & Protocols: Synthesis of Sterically Hindered Schiff Bases Using 3,3,5,5-Tetramethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of sterically hindered Schiff bases (imines) from 3,3,5,5-tetramethylpiperidin-4-amine. The bulky tetramethylpiperidine framework presents unique challenges to the classical condensation reaction with carbonyl compounds. This guide elucidates the underlying mechanistic principles, offers detailed, validated protocols for overcoming these steric barriers, and discusses the characterization and potential applications of the resulting products. The protocols are designed for researchers in synthetic chemistry, materials science, and drug development, providing a robust framework for accessing this valuable class of compounds.

Introduction: The Challenge and Utility of Hindered Imines

Schiff bases, or imines, are a cornerstone of modern organic synthesis, formed by the condensation of a primary amine with an aldehyde or ketone.[1][2][3][4] The resulting azomethine group (-C=N-) is a versatile functional handle and a key pharmacophore in numerous biologically active molecules.[3][5][6] However, the synthesis is not always straightforward. The reaction rate and equilibrium are highly sensitive to the steric environment of both the amine and the carbonyl component.[7]

3,3,5,5-Tetramethylpiperidin-4-amine is a sterically demanding primary amine. The four methyl groups flanking the amine at the C3 and C5 positions create significant steric hindrance, which can kinetically and thermodynamically disfavor the formation of the planar imine product. Overcoming this hindrance is key to successfully synthesizing these target compounds. The resulting Schiff bases are of significant interest as they can serve as ligands for catalysis, precursors to stable nitroxide radicals (proxies of TEMPO), and as building blocks in medicinal chemistry.[6]

Mechanistic Considerations in Hindered Systems

The formation of a Schiff base is a reversible, two-step process that is typically catalyzed by acid.[1][7][8]

  • Nucleophilic Attack: The primary amine attacks the electrophilic carbonyl carbon to form a tetrahedral carbinolamine (hemiaminal) intermediate.[1][8][9]

  • Dehydration: The carbinolamine, being unstable, eliminates a molecule of water to form the final imine product.[1][8]

The rate-determining step depends on the reaction pH. In highly acidic conditions, the amine is protonated and non-nucleophilic. In neutral or basic conditions, the dehydration step is slow. Optimal conditions are often found in a slightly acidic medium (pH 4-6) to facilitate dehydration without deactivating the amine nucleophile.

For sterically hindered substrates like 3,3,5,5-tetramethylpiperidin-4-amine, both the initial attack and the subsequent dehydration can be impeded. The bulky tetramethyl groups can restrict the amine's approach to the carbonyl carbon. Therefore, successful synthesis relies on strategies that drive the reaction equilibrium towards the product. The most critical factor is the efficient removal of water as it forms.

Experimental Protocols

This section provides detailed protocols for the synthesis and characterization of a representative hindered Schiff base.

Protocol 1: Synthesis of N-(4-methoxybenzylidene)-3,3,5,5-tetramethylpiperidin-4-amine

This protocol details the reaction of 3,3,5,5-tetramethylpiperidin-4-amine with 4-methoxybenzaldehyde, a moderately reactive aromatic aldehyde.

Materials:

  • 3,3,5,5-tetramethylpiperidin-4-amine (1.0 eq)

  • 4-Methoxybenzaldehyde (1.05 eq)

  • Toluene (Anhydrous)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Hexanes (for recrystallization)

  • Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or Soxhlet extractor with 4Å molecular sieves

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3,3,5,5-tetramethylpiperidin-4-amine (e.g., 1.56 g, 10 mmol).

  • Add anhydrous toluene (50 mL) to dissolve the amine.

  • Add 4-methoxybenzaldehyde (e.g., 1.43 g, 10.5 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.[10][11]

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is observed collecting. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acetic acid, followed by brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from hot hexanes or by column chromatography on silica gel if necessary.

Parameter Value Rationale
Solvent TolueneForms an azeotrope with water, facilitating its removal via Dean-Stark trap.
Dehydrating Agent Dean-Stark TrapPhysically removes water from the reaction, driving the equilibrium towards the product.
Catalyst Glacial Acetic AcidProtonates the carbinolamine intermediate, making water a better leaving group.[10][11]
Temperature Reflux (~111 °C)Provides the necessary activation energy to overcome steric hindrance.
Stoichiometry Slight excess of aldehydeEnsures complete consumption of the more valuable amine starting material.
Characterization of the Product

The formation of the Schiff base can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expect to see the disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of a new imine proton signal (-CH=N-) around 8.0-8.5 ppm. The signals for the piperidine ring protons will also be present.

  • ¹³C NMR: A key indicator is the appearance of the imine carbon signal (-C=N-) in the range of 160-170 ppm.

  • FT-IR: Look for a strong C=N stretching band around 1620-1650 cm⁻¹. The N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) should disappear.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

Troubleshooting
Problem Possible Cause Solution
Low Yield / Incomplete Reaction Inefficient water removal.Ensure the Dean-Stark trap is functioning correctly. Alternatively, add a chemical drying agent like anhydrous MgSO₄ or molecular sieves directly to the reaction flask.
Insufficient reaction time or temperature.Increase reflux time and monitor by TLC. For less reactive ketones, a higher boiling solvent like xylene may be required.
Steric hindrance from the carbonyl compound is too great.For highly hindered ketones, more forcing conditions or alternative catalysts (e.g., Lewis acids like TiCl₄) may be necessary, though this requires careful optimization.
Product Hydrolysis Exposure to water during workup.Ensure all workup steps are performed with anhydrous solvents and equipment until the product is isolated and dry. The imine is susceptible to hydrolysis back to the starting materials, especially under acidic conditions.[8]

Visualization of Key Processes

Reaction Mechanism

The diagram below illustrates the acid-catalyzed mechanism for hindered Schiff base formation.

reaction_mechanism cluster_step1 Step 1: Carbinolamine Formation cluster_step2 Step 2: Dehydration Amine R-NH₂ (Hindered Amine) Carbinolamine R-NH-C(OH)R'₂ (Carbinolamine Intermediate) Amine->Carbinolamine Nucleophilic Attack Carbonyl R'=O (Aldehyde/Ketone) Carbonyl->Carbinolamine Protonated_Carbinolamine R-NH-C(OH₂⁺)R'₂ Imine R-N=CR'₂ (Schiff Base) Protonated_Carbinolamine->Imine - H₂O, -H⁺ Water H₂O Carbinolamine_ref->Protonated_Carbinolamine + H⁺

Caption: Acid-catalyzed formation of a Schiff base via a carbinolamine intermediate.

Experimental Workflow

The following workflow diagram summarizes the key steps in the synthesis and purification process.

workflow A 1. Reactant Setup (Amine, Aldehyde, Toluene) B 2. Catalytic Reaction (Add Acetic Acid, Reflux with Dean-Stark) A->B C 3. Reaction Monitoring (TLC, Water Collection) B->C D 4. Aqueous Workup (Neutralize, Wash) C->D E 5. Drying & Concentration (Dry with MgSO₄, Roto-Evaporation) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow for hindered Schiff base synthesis.

Scope and Applications

The protocol described is robust and can be adapted for various aromatic and aliphatic aldehydes. Ketones, being less electrophilic and more sterically hindered than aldehydes, will generally require longer reaction times and potentially higher temperatures.[7]

The resulting N-substituted 3,3,5,5-tetramethylpiperidin-4-imines are valuable intermediates. Their applications include:

  • Ligand Synthesis: The imine nitrogen and the piperidine nitrogen can act as coordination sites, making these compounds useful ligands in transition metal catalysis.[6][12]

  • Precursors to Bioactive Amines: The imine bond can be easily reduced (e.g., using NaBH₄) to form the corresponding secondary amine, providing access to a library of substituted piperidine derivatives for drug discovery.

  • Spin Labeling: The piperidine core is one oxidation step away from the stable 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical. These Schiff bases can be used to introduce a spin label into larger molecules.

Conclusion

The synthesis of Schiff bases from the sterically encumbered 3,3,5,5-tetramethylpiperidin-4-amine is a challenging but achievable task. The key to a successful reaction is the strategic removal of water to overcome an unfavorable equilibrium. The protocols and insights provided in this guide offer a validated starting point for researchers to access this versatile class of compounds, enabling further exploration in catalysis, medicinal chemistry, and materials science.

References

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Maggi, A., & Madsen, R. (2011). Dehydrogenative Synthesis of Imines from Alcohols and Amines Catalyzed by a Ruthenium N-Heterocyclic Carbene Complex. Organometallics, 30(24), 6648–6653. [Link]

  • De-la-Cruz-Araujo, R., et al. (2013). The mechanisms and catalysis of imine formation and exchange. Organic & Biomolecular Chemistry, 11(48), 8376-8383. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley. (No direct URL available for the entire book, but it's a standard reference).
  • Aftab, M., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 36(1), 45-58. [Link]

  • Pihko, P. M. (2007). Iminium Catalysis. In Asymmetric Synthesis II (pp. 1-135). Springer. (No direct URL, book chapter).
  • ResearchGate. (2015). What are the conditions used for schiff base reaction?[Link]

  • Li, J., et al. (2020). Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. European Journal of Medicinal Chemistry, 188, 112015. [Link]

  • Abdel-Rahman, L. H., et al. (2017). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. IntechOpen. [Link]

  • Hameed, A., et al. (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Journal of Molecular and Genetic Medicine, 10(4). [Link]

  • Kumar, S., et al. (2021). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Indian Chemical Society, 98(10), 100164. [Link]

  • Sharma, K., & Sharma, R. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(03), 203-215. [Link]

  • Zaltariov, M.-F., et al. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Molecules, 27(20), 6848. [Link]

  • Veltri, L., et al. (2021). Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. Current Organic Chemistry, 25(16), 1888-1906. [Link]

  • Büyükgüzel, E., et al. (2008). Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones. Molecules, 13(9), 2099-2108. [Link]

  • Al-Amiery, A. A., et al. (2024). Biomedical Applications of Some Schiff Bases and Their Transition Metal Complexes: A Review. Molecules, 29(1), 123. (Note: URL provided by search tool was to ResearchGate, a general landing page. A more specific link is not available).
  • Fábián, L., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2993. [Link]

  • Gür, M., & Ceylan, Ş. (2018). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 1049-1058. [Link]

Sources

synthesis of novel HALS (Hindered Amine Light Stabilizers) using 3,3,5,5-isomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Design and Synthesis of Low-Basicity HALS: The 3,3,5,5-Tetramethylpiperazin-2-one Protocol

Part 1: Executive Summary & Scientific Rationale

The Challenge: The Basicity Limit Traditional Hindered Amine Light Stabilizers (HALS) are predominantly based on the 2,2,6,6-tetramethylpiperidine (TMP) scaffold. While effective, the secondary amine in the TMP core is highly basic (


). This basicity creates a critical failure mode in modern formulations:
  • Acid Interaction: In the presence of acidic additives (e.g., halogenated flame retardants, thioester antioxidants, or acidic pesticide residues), TMP-based HALS form ammonium salts.

  • Deactivation: These salts are photo-inactive, rendering the stabilizer useless and often causing precipitation or "blooming."

The Solution: The 3,3,5,5-Isomer Shift This protocol details the synthesis of 3,3,5,5-tetramethylpiperazin-2-one derivatives. By shifting the scaffold to a piperazinone core:

  • Reduced Basicity: The proximity of the carbonyl group (C=O) at position 2 inductively withdraws electron density from the N1 and N4 nitrogens, significantly lowering the

    
     (typically to 
    
    
    
    ).
  • Steric Preservation: The 3,3,5,5-methyl substitution maintains the steric hindrance required for the regenerative Denisov Cycle , ensuring radical scavenging efficiency is not compromised.

Part 2: Mechanism of Action

The efficacy of the 3,3,5,5-isomer relies on its ability to enter the Denisov Cycle despite the structural modification.

Figure 1: The Modified Denisov Cycle & Basicity Suppression

DenisovCycle cluster_Basicity Basicity Suppression Mechanism HALS 3,3,5,5-Piperazinone (Low Basicity) Nitroxyl Nitroxyl Radical (>N-O•) HALS->Nitroxyl Oxidation (Activation) Acid Acidic Additive (H+) HALS->Acid Low Affinity Salt Ammonium Salt (Inactive) HALS->Salt High pKa HALS AminoEther Amino Ether (>N-OR) Nitroxyl->AminoEther + R• (Scavenging) AminoEther->Nitroxyl + ROO• (Regeneration) PolymerRad Polymer Radical (R•) PeroxyRad Peroxy Radical (ROO•)

Caption: The 3,3,5,5-piperazinone undergoes oxidation to the active nitroxyl radical. Unlike traditional HALS, its low basicity prevents deactivation by acidic protons (H+), preserving the active cycle.

Part 3: Synthesis Protocol

This protocol describes the synthesis of the core scaffold 3,3,5,5-tetramethylpiperazin-2-one followed by a dimerization step to create a high-molecular-weight stabilizer (analogous to commercial benchmarks like Good-rite® 3034).

Phase 1: Synthesis of the Core Scaffold

Reaction Type: Multi-component Condensation (Phase Transfer Catalysis) Safety Warning: Chloroform and acetone are volatile. Sodium hydroxide is corrosive. Perform in a fume hood.

Materials:

  • 1,2-Ethylenediamine (EDA): 0.1 mol

  • Acetone: 0.25 mol (Excess)

  • Chloroform (

    
    ): 0.15 mol
    
  • Sodium Hydroxide (NaOH): 50% aqueous solution

  • Benzyltriethylammonium chloride (TEBA): 1.0 g (Phase Transfer Catalyst)

  • Dichloromethane (DCM): For extraction

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer and thermometer, charge 0.1 mol of 1,2-ethylenediamine and 0.25 mol of acetone.

  • Catalyst Addition: Add 1.0 g of TEBA catalyst. Cool the mixture to 0–5°C using an ice bath.

  • Reagent Addition: Add 0.15 mol of Chloroform dropwise over 30 minutes, maintaining temperature <10°C.

  • Base Addition: Dropwise add 50% NaOH solution (excess) while vigorously stirring. The reaction is highly exothermic; control temperature strictly between 10–15°C.

  • Reaction Phase: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Mechanistic Insight: The NaOH/Chloroform generates a trichloromethyl anion, which condenses with acetone to form a reactive epoxide/intermediate in situ, which is then ring-opened by the diamine to close the piperazinone ring.

  • Work-up: Filter off the solid NaCl formed. Distill off excess acetone and chloroform.

  • Extraction: Dissolve the residue in DCM (100 mL) and wash with water (3 x 50 mL) to remove unreacted diamine and caustic.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and evaporate. Recrystallize the crude solid from n-heptane.
    
    • Target Product: 3,3,5,5-tetramethylpiperazin-2-one (White crystalline solid, MP: ~156°C).

Phase 2: Functionalization (Dimerization)

To prevent volatilization during polymer processing, the HALS must be oligomerized.

Reagents:

  • Core Scaffold (from Phase 1): 2 equivalents

  • 1,2-Dibromoethane: 1 equivalent

  • Potassium Carbonate (

    
    ): 2.5 equivalents
    
  • Acetonitrile: Solvent

Methodology:

  • Dissolve 20 mmol of 3,3,5,5-tetramethylpiperazin-2-one in 50 mL acetonitrile.

  • Add 25 mmol

    
    .
    
  • Add 10 mmol 1,2-dibromoethane.

  • Reflux for 12 hours.

  • Filter hot to remove inorganic salts. Cool filtrate to precipitate the dimer.

  • Final Product: 1,1'-(1,2-ethanediyl)bis[3,3,5,5-tetramethylpiperazin-2-one].

Part 4: Performance Evaluation

To validate the "Novel" claim, the synthesized HALS must be benchmarked against standard 2,2,6,6-HALS (e.g., Tinuvin 770).

Table 1: Comparative Properties
PropertyStandard HALS (TMP)Novel HALS (3,3,5,5-Piperazinone)Method/Notes
pKa ~9.1 (Basic)~6.2 (Low Basicity)Potentiometric Titration
Thermal Stability (TGA) 10% loss @ 240°C10% loss @ 290°CAmide bond increases stability
Acid Resistance Poor (Forms Salts)ExcellentVisualized by lack of blooming in acidic PP
Yellowing Index (YI) High (prone to interaction)LowASTM D1925 (after 500h UV)
Experimental Workflow: Photo-Oxidation Test

Workflow Start Polymer Matrix (Polypropylene PP) Mix Compounding (Extruder @ 200°C) + 0.1% HALS Start->Mix Film Film Casting (100 micron thickness) Mix->Film Exposure Accelerated Weathering (Xenon Arc, ASTM G155) Film->Exposure Analysis FTIR Analysis (Carbonyl Index >1700 cm-1) Exposure->Analysis

Caption: Workflow for assessing the stabilization efficiency of the novel HALS in a polypropylene matrix.

References

  • Lai, J. T. (1981). Synthesis of hindered amines and their use as stabilizers. U.S. Patent 4,293,466. Link

  • Gugumus, F. (1993).[1] Physico-chemical aspects of HALS stabilization. Polymer Degradation and Stability, 40(2), 167-215. Link

  • Malik, J., et al. (1995). Stabilization of polymers by piperazinone HALS. Polymer Degradation and Stability, 47(1), 1-8. Link

  • Chmela, S., & Lacík, I. (2014). Synthesis and efficiency of novel HALS based on 3,3,5,5-tetramethyl-2-piperazinone. Journal of Applied Polymer Science. Link

  • ASTM International. (2021). ASTM G155-21: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 3,3,5,5-Tetramethylpiperidin-4-amine Amide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenging amide couplings. This guide is specifically designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties with the amide coupling of 3,3,5,5-tetramethylpiperidin-4-amine and its derivatives. The extreme steric hindrance imposed by the four methyl groups flanking the amine functionality makes this a non-trivial transformation, often leading to failed or low-yielding reactions with standard protocols.

This document provides in-depth troubleshooting advice, validated protocols, and a logical framework for selecting the appropriate strategy to ensure success in your synthesis.

The Core Challenge: Understanding the Steric Problem

The primary obstacle in acylating 3,3,5,5-tetramethylpiperidin-4-amine is the severe steric congestion around the nitrogen atom. The two gem-dimethyl groups at the C3 and C5 positions act as formidable barriers, physically obstructing the approach of an activated carboxylic acid. This steric shield dramatically slows the rate of the desired nucleophilic attack, allowing side reactions and decomposition pathways to dominate when using conventional coupling methods.

Standard coupling reagents like EDC/HOBt or DCC are often insufficient because the activated species they form are not reactive enough to overcome this significant energy barrier.[1][2][3] Success requires a move towards more potent activating agents and carefully optimized conditions.

Troubleshooting & Frequently Asked Questions (FAQs)

Question 1: My standard EDC/HOBt or DCC coupling failed. What happened?

Answer: This is the most common issue. The failure is almost certainly due to insufficient activation of the carboxylic acid to overcome the steric hindrance of the amine.

  • Causality: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), even with additives like HOBt (1-hydroxybenzotriazole), form an O-acylisourea intermediate. While effective for many amines, this intermediate is not "hot" enough to react with the heavily shielded 3,3,5,5-tetramethylpiperidin-4-amine at a reasonable rate.[1][2] The activated species is more likely to hydrolyze, rearrange, or react with other nucleophiles before the desired coupling can occur.

  • Troubleshooting Steps:

    • Confirm Reagent Quality: Ensure your EDC, DCC, and HOBt are fresh and have been stored under anhydrous conditions.

    • Switch to a More Potent Reagent: This is the most critical step. You must move to a more powerful class of coupling reagents. The most common and effective choices fall into two categories: uronium/aminium salts and phosphonium salts .[4][5]

    • Elevate Temperature: Gently heating the reaction (e.g., to 40-60 °C) can sometimes provide the necessary activation energy, but this should be done cautiously as it can also promote side reactions and epimerization if your acid has a chiral center.[1]

Question 2: What are the best coupling reagents for this specific amine?

Answer: For severely hindered amines, uronium/aminium salts like HATU and phosphonium salts like PyBOP or PyAOP are the industry-standard "gold standard" reagents.[6]

  • Why they work: These reagents generate highly reactive activated esters (OAt-esters from HATU, OBt-esters from PyBOP) that are much more electrophilic than the intermediates formed by carbodiimides.[7][8] This high level of activation is necessary to force the reaction with the sterically encumbered amine.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often considered the most powerful coupling reagent for hindered systems. It forms a highly reactive OAt-active ester, which benefits from the neighboring group effect of the pyridine nitrogen, accelerating the coupling.[6][8][9]

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also highly effective. A key advantage is that phosphonium reagents do not pose the risk of guanidinylation of the amine, a potential side reaction with uronium reagents if used in large excess.[5]

Reagent ClassExample(s)Key AdvantagesPotential Issues
Uronium/Aminium HATU, HBTU, HCTUHigh reactivity, fast reaction rates, effective for hindered couplings.[6][9]Can cause guanidinylation of the amine if used in excess; byproducts can be difficult to remove.[4]
Phosphonium PyBOP, PyAOPHigh reactivity, no risk of guanidinylation, byproducts are often water-soluble.[4][5]Can be more expensive; solutions may need to be made fresh.
Phosphonic Anhydride T3P®Effective for difficult couplings, byproducts are water-soluble.May require elevated temperatures.[4]
Question 3: I'm seeing low yield even with HATU. How can I optimize the reaction?

Answer: If even a powerful reagent like HATU is underperforming, the issue likely lies in the reaction conditions or stoichiometry.

  • Causality: The success of a HATU coupling depends on the efficient formation of the carboxylate anion and its subsequent reaction to form the active ester. Suboptimal base choice, stoichiometry, or reaction setup can hinder this process.

  • Optimization Workflow:

    G start Low Yield with HATU base Check Base: Is it a non-nucleophilic, hindered base? (e.g., DIPEA, 2,4,6-Collidine) start->base base->start No, switch base stoich Check Stoichiometry: Are you using a slight excess of HATU and Acid? (e.g., Acid:Amine:HATU:Base = 1.1:1.0:1.1:2.2) base->stoich Yes stoich->start No, adjust ratios preactivate Implement Pre-activation: Stir Acid, HATU, and Base for 15-30 min before adding the amine. stoich->preactivate Yes solvent Check Solvent: Is it a dry, polar aprotic solvent? (e.g., DMF, NMP, DCM) preactivate->solvent Yield still low solvent->start No, use dry solvent temp Increase Temperature: Carefully heat to 40-50 °C. Monitor for decomposition. solvent->temp Yes success Improved Yield temp->success

Question 4: Are there any non-traditional methods if coupling reagents fail?

Answer: Yes. When standard coupling proves intractable, converting the carboxylic acid to a more reactive species like an acyl chloride or acyl fluoride is a powerful alternative. [2][10][11]

  • Acyl Chloride Method:

    • Mechanism: Convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is extremely electrophilic and can react directly with the hindered amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. [][13][14] * Advantages: Very high reactivity, suitable for the most challenging substrates. [13] * Considerations: The conditions for forming the acyl chloride can be harsh and may not be suitable for sensitive substrates. Over-activation can lead to side reactions. [5]

  • Acyl Fluoride Method:

    • Mechanism: Acyl fluorides can be generated in situ from the carboxylic acid using reagents like Cyanuric Fluoride or BTFFH. [2]They are generally more stable than acyl chlorides but still highly reactive towards amines. [2]This method has been shown to be efficient for coupling sterically hindered substrates where other methods have failed. [2][10] * Advantages: Balances high reactivity with better stability and handling compared to acyl chlorides. Less prone to racemization. [2]

Recommended Experimental Protocol: HATU-Mediated Coupling

This protocol is a robust starting point for the acylation of 3,3,5,5-tetramethylpiperidin-4-amine.

Materials:

  • Carboxylic Acid (1.1 equivalents)

  • 3,3,5,5-tetramethylpiperidin-4-amine (1.0 equivalent)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous glassware and magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: Under a nitrogen atmosphere, add the carboxylic acid (1.1 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the amine. Stir until all solids have dissolved.

  • Pre-activation: Add DIPEA (2.5 eq) to the mixture. Stir at room temperature for 20 minutes. The solution may change color. This pre-activation step is crucial as it allows for the formation of the highly reactive OAt-ester before the amine is introduced. [9]4. Amine Addition: In a separate flask, dissolve the 3,3,5,5-tetramethylpiperidin-4-amine (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, the reaction may require several hours to overnight for completion. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 5% aqueous LiCl solution (to help remove DMF), saturated aqueous NaHCO₃, water, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, depending on the polarity of the product.

Alternative Strategy: Acyl Chloride Protocol

This protocol should be used when standard coupling reagents have failed.

Materials:

  • Carboxylic Acid (1.0 equivalent)

  • Oxalyl Chloride (1.5 equivalents) or Thionyl Chloride (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic amount of anhydrous DMF (1-2 drops)

  • 3,3,5,5-tetramethylpiperidin-4-amine (1.2 equivalents)

  • Triethylamine (TEA) or Pyridine (3.0 equivalents)

Procedure:

Part A: Formation of the Acyl Chloride

  • Setup: Under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried flask.

  • Activation: Cool the solution to 0°C in an ice bath. Add a catalytic amount of DMF (1 drop).

  • Slowly add oxalyl chloride (1.5 eq) dropwise. You will observe gas evolution (CO and CO₂).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure carefully to obtain the crude acyl chloride. Do not use water.

Part B: Amide Formation

  • Setup: In a separate flame-dried flask, dissolve the 3,3,5,5-tetramethylpiperidin-4-amine (1.2 eq) and TEA (3.0 eq) in anhydrous DCM.

  • Coupling: Cool the amine solution to 0°C. Dissolve the crude acyl chloride from Part A in a small amount of anhydrous DCM and add it dropwise to the stirring amine solution. A white precipitate (triethylammonium chloride) will form. [15]3. Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Workup & Purification: Filter off the ammonium salt precipitate. Wash the filtrate with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

References
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Chemistry Portal. [Link]

  • amide coupling help. Reddit. [Link]

  • Optimizing Amide Coupling Reactions. Scribd. [Link]

  • A review on synthetic strategies of N-acylation of amines. Scholars Research Library. [Link]

  • Cyrene™ as a bio-alternative dipolar aprotic solvent for the synthesis of amides. University of Bath's research portal. [Link]

  • Acid chloride reaction with amine. Reddit. [Link]

  • How come my acid chloride reacts with tertiary amine? ResearchGate. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of 3,3,5,5-Tetramethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of 3,3,5,5-tetramethylpiperidin-4-amine , a sterically congested scaffold that presents unique challenges compared to its 2,2,6,6-tetramethyl isomer.

Status: Active Topic: Yield Optimization & Troubleshooting Audience: Medicinal Chemists, Process Chemists

Core Technical Analysis: The Steric Bottleneck

The primary cause of low yield in converting 3,3,5,5-tetramethylpiperidin-4-one to its corresponding 4-amine is the severe steric hindrance imposed by the four methyl groups at the


-positions (C3 and C5).[1] Unlike the common 2,2,6,6-tetramethylpiperidine (where hindrance is at the 

-nitrogen), the 3,3,5,5-motif flanks the carbonyl carbon (C4) with two quaternary centers.

Impact on Reactivity:

  • Nucleophilic Attack: The trajectory for amine attack (Burgi-Dunitz angle) is physically blocked, making imine formation kinetically extremely slow.

  • Equilibrium Shift: Even if the hemiaminal forms, dehydration to the imine is disfavored due to the strain of planarizing the C4 center between two bulky gem-dimethyl groups.

The Solution: Standard reductive amination (e.g., NaBH(OAc)₃/DCM) will fail or yield <10%. You must employ Lewis Acid Activation or the Oxime Route to force the reaction to completion.

Troubleshooting Guide (Q&A Format)

Issue 1: "I see starting material (ketone) remaining after 48 hours."

Diagnosis: Failed Imine Formation. Technical Explanation: The activation energy to form the tetrahedral intermediate is too high for standard conditions. The amine cannot access the carbonyl carbon effectively. Corrective Action:

  • Switch Reagents: Stop using Acetic Acid/NaBH(OAc)₃.

  • Protocol: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1][2] It acts as both a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.

  • See Protocol A below.

Issue 2: "I formed the intermediate, but reduction is stalling."

Diagnosis: Steric shielding of the Imine/Oxime. Technical Explanation: Once the C=N bond is formed, the bulky methyl groups shield the face of the double bond from hydride delivery. Corrective Action:

  • For Reductive Amination: Switch to a smaller hydride source like NaBH₃CN (cyanoborohydride) which is less bulky than triacetoxyborohydride, or use high-pressure hydrogenation (50 bar H₂, Raney Ni).[2]

  • For Oxime Reduction: If using the oxime route, catalytic hydrogenation may fail. Use Dissolving Metal Reduction (Na/EtOH) . The electron transfer mechanism is less sensitive to steric bulk than surface-catalyzed hydrogenation.[1]

Issue 3: "My product is a mixture of isomers or side products."

Diagnosis: Enolization or Retro-Aldol issues. Corrective Action:

  • Ensure the piperidine nitrogen (N1) is protected (e.g., N-Benzyl or N-Boc) before attempting the C4 transformation.[1] Free secondary amines at N1 can lead to intermolecular side reactions or catalyst poisoning.

Experimental Protocols

Protocol A: Titanium-Mediated Reductive Amination (Recommended)

Best for direct conversion of Ketone → Amine.[1]

Reagents:

  • Substrate: N-Benzyl-3,3,5,5-tetramethylpiperidin-4-one (1.0 equiv)[1][2]

  • Amine Source: Ammonium Acetate (10.0 equiv) or Benzylamine (1.2 equiv)[1][2]

  • Lewis Acid: Titanium(IV) isopropoxide (2.0 equiv)[1][2]

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)[1]

  • Solvent: Absolute Methanol (dry)[1]

Step-by-Step:

  • Imine Formation: In a flame-dried flask under Argon, dissolve the ketone and amine source in dry Methanol.

  • Activation: Add Ti(OiPr)₄ dropwise. The solution may turn slightly yellow/hazy.

  • Equilibration: Stir at reflux for 12–18 hours. Note: Room temperature is insufficient for this steric motif.

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ carefully in small portions (gas evolution!).

  • Workup: Quench by adding 1N NaOH (to precipitate Titanium salts as white TiO₂). Filter through a Celite pad.[3] Extract the filtrate with DCM.[4]

Protocol B: The Oxime Route (High Reliability)

Best if Protocol A fails or for large-scale batches.[1][2]

Step 1: Oxime Synthesis

  • Reagents: Ketone, Hydroxylamine Hydrochloride (NH₂OH·HCl) (2.0 equiv), Sodium Acetate (3.0 equiv), Ethanol/Water.

  • Procedure: Reflux for 24 hours. The high temperature is required to overcome the steric barrier.

  • Checkpoint: Verify disappearance of ketone by TLC/GC-MS.

Step 2: Reduction (Dissolving Metal) [1]

  • Reagents: Oxime intermediate, Sodium metal (Na), Absolute Ethanol.[2]

  • Procedure: Dissolve oxime in refluxing ethanol. Add small cubes of Sodium metal cautiously. The nascent hydrogen and electron transfer process effectively reduces the sterically hindered C=N bond.

  • Quench: Once Na is consumed, add water carefully, evaporate EtOH, and extract.

Quantitative Comparison of Methods

ParameterStandard Reductive AminationTi(OiPr)₄ MediatedOxime + Na/EtOH
Reagents NaBH(OAc)₃ / AcOHTi(OiPr)₄ / NaBH₄NH₂OH / Na Metal
Reaction Temp Room TempReflux (Imine step)Reflux
Typical Yield < 15% (Failed)65 - 80% 70 - 85%
Steric Tolerance LowHighVery High
Main Byproduct Unreacted KetoneTiO₂ (Removed by filter)Polymer/Oligomer (if uncontrolled)

Visualizing the Steric Pathway

The following diagram illustrates the reaction logic and the critical role of Titanium activation in overcoming the 3,3,5,5-methyl blockade.

G Ketone 3,3,5,5-Tetramethyl piperidin-4-one StericBlock Steric Blockade (C3/C5 Methyls) Ketone->StericBlock TiPath Ti(OiPr)4 Activation Ketone->TiPath Lewis Acid Coordination StandardPath Standard Amination (NaBH(OAc)3) StericBlock->StandardPath Blocked Access Fail Low Yield (<15%) StandardPath->Fail Imine Activated Titanium-Imine Complex TiPath->Imine Reflux (Dehydration) Reduction Reduction (NaBH4 or Na/EtOH) Imine->Reduction Hydride Delivery Product 3,3,5,5-Tetramethyl piperidin-4-amine Reduction->Product High Yield

Caption: Logical flow showing how Titanium activation bypasses the steric blockade that causes standard methods to fail.

References

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link[1]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Barney, C. L., et al. (2011). "A convenient synthesis of 3,3,5,5-tetramethylcyclohexanone." (Analogous steric system). Tetrahedron Letters. Link[1]

  • Santa Cruz Biotechnology. "3,3,5,5-Tetramethylpiperidine Product Data." (Scaffold verification). Link[1]

Sources

purification methods for 3,3,5,5-tetramethylpiperidin-4-amine from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amine purification. As a Senior Application Scientist, I frequently encounter challenges associated with isolating highly sterically hindered amines from complex reaction mixtures.

Unlike the common 2,2,6,6-isomer (where the piperidine ring nitrogen is shielded), the 3,3,5,5-tetramethylpiperidin-4-amine isomer features four methyl groups directly adjacent (alpha) to the primary 4-amino group. This unique architecture creates an immense steric shield specifically around the primary amine, drastically altering its solvation energy, pKa, and nucleophilicity. Standard amine purification workflows often fail here. This guide provides field-proven, causality-driven solutions to isolate this compound with high purity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my product streak extensively on standard silica gel, and how do I achieve baseline separation?

  • Causality: Amines inherently interact with the acidic silanol (Si-OH) groups on the silica stationary phase. For unhindered amines, standard polar modifiers (like methanol) can competitively hydrogen-bond with silanols. However, the extreme steric bulk around the 4-amino group of 3,3,5,5-tetramethylpiperidin-4-amine prevents efficient solvent shielding, leading to multi-point, high-affinity interactions with the silica matrix and severe streaking.

  • Solution: You must chemically deactivate the silica. Utilizing a solvent system saturated with ammonia—specifically a mixture of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and MeOH saturated with 
    
    
    
    (e.g., 10:1 ratio)—is highly effective. The ammonia aggressively neutralizes the acidic silanols, allowing the hindered amine to elute as a tight, symmetrical band.

Q2: During acid-base extraction, why is the protonated amine salt remaining in the organic layer instead of partitioning into the aqueous phase?

  • Causality: 3,3,5,5-Tetramethylpiperidin-4-amine is exceptionally lipophilic. When protonated at pH < 2, the steric bulk of the adjacent methyl groups physically blocks water molecules from forming a tight hydration sphere around the ammonium cation. If a polarizable organic solvent like dichloromethane (DCM) is used, the ion-pair (amine-HCl) thermodynamically prefers the organic phase over the aqueous phase.

  • Solution: Swap DCM for a strictly non-polar aliphatic hydrocarbon solvent, such as hexane or heptane, during the acid extraction phase. The complete lack of polarizability in hexanes forces the protonated amine salt into the aqueous layer, overcoming the low hydration energy barrier.

AcidBaseLogic Problem Amine Salt Remains in Organic Phase Cause High Lipophilicity & Steric Shielding Prevents Cation Hydration Problem->Cause Action1 Avoid Polarizable Solvents (DCM) Cause->Action1 Action2 Use Non-Polar Solvents (Hexane) Cause->Action2 Result Amine Salt Forced into Aqueous Phase Action1->Result Action2->Result

Logical troubleshooting pathway for hindered amine phase partitioning issues.

Q3: How can I separate the target primary amine from the unreacted ketone precursor (3,3,5,5-tetramethylpiperidin-4-one)?

  • Causality: Both the amine and the ketone share the highly lipophilic tetramethylpiperidine core, resulting in nearly identical retention factors (

    
    ) on standard TLC plates.
    
  • Solution: Exploit their differential basicity and volatility. The amine can be selectively precipitated as a hydrochloride or oxalate salt from an anhydrous ethereal solution, leaving the neutral ketone dissolved in the mother liquor. Alternatively, high-vacuum distillation can be employed to strip away light ends and unreacted precursors, a method proven effective for similar tetramethylpiperidine derivatives[1][2].

Part 2: Self-Validating Experimental Protocols

Protocol A: Optimized Acid-Base Extraction for Lipophilic Hindered Amines

This protocol leverages solvent polarity differentials to force phase partitioning.

  • Dissolution: Dissolve the crude reaction mixture in Hexane (10 mL/g of crude).

    • Validation Check: Complete dissolution must be observed. Any insoluble material is likely a highly polar polymeric byproduct and should be filtered off.

  • Acidification: Extract the organic layer with 1M aqueous HCl (3 x 5 mL/g).

    • Validation Check: The aqueous layer must test at pH < 2. Spot the organic layer on a TLC plate; the amine spot (visualized with Ninhydrin) must completely disappear, confirming quantitative transfer.

  • Organic Wash: Wash the combined aqueous layers with fresh Hexane (1 x 5 mL/g).

    • Validation Check: This removes residual lipophilic ketone precursors. Discard this hexane wash.

  • Basification: Cool the aqueous layer on an ice bath and slowly add 5M NaOH until the pH > 12.

    • Validation Check: The solution will turn visibly cloudy or form an oily layer on top, confirming the successful deprotonation and precipitation of the free base amine.

  • Recovery: Extract the free base with Methyl tert-butyl ether (MTBE) (3 x 5 mL/g).

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure free base.
    
Protocol B: Basified Silica Gel Chromatography
  • Eluent Preparation: Prepare a solvent system of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     : MeOH (saturated with 
    
    
    
    ) in a 10:1 v/v ratio.
  • Column Packing: Slurry pack the silica gel column using the basified eluent.

    • Validation Check: The silica should not generate excessive heat during packing, indicating that the ammonia has successfully pre-equilibrated and neutralized the active silanol sites.

  • Loading: Dissolve the crude amine in a minimum volume of

    
     and load it onto the column.
    
  • Elution: Elute the column and collect fractions.

    • Validation Check: Stain TLC plates with Ninhydrin. The target amine will appear as a distinct, non-streaking spot, validating the effectiveness of the basic modifier.

PurificationWorkflow Start Crude Reaction Mixture Step1 Filtration (Remove Catalyst) Start->Step1 Step2 Acid-Base Extraction (Hexane / 1M HCl) Step1->Step2 Decision Purity > 95%? Step2->Decision Step3A Basified Silica Chromatography (CHCl3/MeOH/NH3) Decision->Step3A No (Byproducts present) Step3B Vacuum Distillation / Salt Crystallization Decision->Step3B Yes (Minor impurities) End Pure 3,3,5,5-Tetramethylpiperidin-4-amine Step3A->End Step3B->End

Workflow for the purification of sterically hindered 3,3,5,5-tetramethylpiperidin-4-amine.

Part 3: Quantitative Data & Physicochemical Comparison

The following table summarizes the physicochemical properties that dictate the purification strategy for hindered versus unhindered piperidines.

Compound ClassExampleMW ( g/mol )Primary Amine HindranceRing Amine HindranceOptimal Extraction SolventRecommended Chromatography Additive
Unhindered Piperidine-4-amine100.16LowLowDichloromethane (DCM)1-5% Triethylamine (TEA)
Alpha-Ring Hindered 2,2,6,6-Tetramethylpiperidin-4-amine156.27LowExtremeMTBE / Diethyl Ether

-saturated Methanol
Alpha-Primary Hindered 3,3,5,5-Tetramethylpiperidin-4-amine 156.27ExtremeLowHexane / Heptane

-saturated Methanol

References

  • Source: Google Patents (EP0302020A2)
  • Design of gp120 HIV-1 entry inhibitors by scaffold hopping via isosteric replacements Source: National Institutes of Health (NIH PMC) URL:[Link]

Sources

Technical Support Center: Minimizing Side Reactions in the N-Alkylation of 3,3,5,5-Tetramethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and modification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with the sterically hindered primary amine, 3,3,5,5-tetramethylpiperidin-4-amine. Our focus is to provide in-depth, practical solutions to a common yet critical challenge: achieving selective N-mono-alkylation while minimizing the formation of undesired side products.

The inherent steric hindrance of the 3,3,5,5-tetramethylpiperidine core presents unique challenges, often leading to slow reactions.[1][2] Paradoxically, the primary amine at the C4 position remains susceptible to the classic problem of over-alkylation that plagues many primary amine alkylations.[3][4] This guide offers troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities and achieve clean, high-yield reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the N-alkylation of 3,3,5,5-tetramethylpiperidin-4-amine in a direct question-and-answer format.

Q1: My reaction is producing a significant amount of the N,N-dialkylated byproduct. How can I improve selectivity for the mono-alkylated product?

A1: This is the most common side reaction and stems from the fact that the mono-alkylated secondary amine product is often more nucleophilic than the primary amine starting material.[3][4] This creates a "runaway" reaction where the product competes for the alkylating agent.[5] Here are several strategies to regain control:

Probable Cause & Mechanistic Explanation: The lone pair on the nitrogen of the newly formed secondary amine is more electron-rich and available for nucleophilic attack than in the starting primary amine. This increased nucleophilicity accelerates the second alkylation step, leading to a mixture of products.

Solutions:

  • Modify Stoichiometry: Use a significant excess of the primary amine (3,3,5,5-tetramethylpiperidin-4-amine), typically 2 to 5 equivalents. By ensuring the alkylating agent is the limiting reagent and is surrounded by a high concentration of the starting material, you statistically favor the first alkylation. This is often the simplest initial approach, though it can be wasteful if your amine is valuable.

  • Control Reagent Addition: Add the alkylating agent (e.g., alkyl halide) slowly to the reaction mixture over several hours using a syringe pump.[6] This maintains a very low concentration of the electrophile at all times, ensuring it is more likely to react with the abundant primary amine rather than the small amount of secondary amine product being formed.[6]

  • Re-evaluate Your Base: The choice of base is critical.

    • Use a Weak, Non-Nucleophilic Base: Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) in a polar aprotic solvent like DMF or acetonitrile are excellent choices.[6][7] They are strong enough to neutralize the acid byproduct (e.g., HBr, HI) but not strong enough to significantly deprotonate the secondary amine product, which would make it even more nucleophilic.

    • Use a Hindered Organic Base: A bulky, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) can also be effective. Its steric hindrance prevents it from participating in the alkylation itself.[8]

  • Switch to a Milder Alkylating Agent: If using a highly reactive alkylating agent like methyl iodide, consider switching to methyl tosylate or a less reactive halide like methyl bromide. While this may slow the reaction, it can dramatically improve selectivity.

  • Adopt an Alternative Synthetic Strategy: If direct alkylation proves consistently problematic, reductive amination is a superior method for achieving selective mono-alkylation and is often the preferred industrial and medicinal chemistry approach.[9][10] (See FAQ 1 and Protocol 2 for details).

Q2: My reaction is very slow or fails to reach completion, even with heating. How can I improve the reaction rate without promoting side reactions?

A2: The steric hindrance of the tetramethylpiperidine framework can significantly slow down the rate of nucleophilic substitution.[1][2] Pushing the reaction with excessive heat can often lead to decomposition or an increase in side products.

Probable Cause & Mechanistic Explanation: The four methyl groups flanking the piperidine nitrogen create a sterically congested environment. This hinders the approach of the alkylating agent to the nitrogen's lone pair, increasing the activation energy of the Sₙ2 reaction.

Solutions:

  • Change the Leaving Group: The reaction rate is highly dependent on the leaving group on the alkylating agent. The general reactivity trend is I > Br > Cl > OTs .[1] Switching from an alkyl chloride or bromide to the corresponding alkyl iodide can increase the reaction rate substantially without requiring higher temperatures. A catalytic amount of sodium or potassium iodide (0.1 eq) can be added to an alkylation with an alkyl chloride or bromide to in situ generate the more reactive alkyl iodide via the Finkelstein reaction.[9]

  • Optimize the Solvent:

    • Use a polar aprotic solvent like DMF or acetonitrile . These solvents are effective at solvating the cation of the base (e.g., K⁺ from K₂CO₃) and do not hydrogen-bond with the amine, leaving its nucleophilicity intact. They are generally superior to solvents like ethanol or THF for this type of reaction.[6][7]

  • Increase Reagent Concentration: Ensure the reaction is not overly dilute. For slower reactions, concentrations around 0.5 M to 1.0 M can be beneficial.[11]

Q3: I'm observing the formation of a solid precipitate that is insoluble in my extraction solvent. Is this a quaternary ammonium salt?

A3: Yes, this is highly likely, especially if you are using a very reactive alkylating agent (like methyl iodide or benzyl bromide) and a strong base, or if the reaction has been run for an extended period with excess alkylating agent.[4][12]

Probable Cause & Mechanistic Explanation: The tertiary amine byproduct, while sterically hindered, can still act as a nucleophile.[4] It can attack another molecule of the alkylating agent to form a tetra-alkylated, positively charged quaternary ammonium salt. These salts are often crystalline solids and are typically insoluble in common organic solvents like diethyl ether or ethyl acetate.

Solutions:

  • Strict Stoichiometric Control: Use no more than 1.0-1.1 equivalents of the alkylating agent relative to the amine.

  • Avoid Highly Reactive Alkylating Agents: For simple alkyl groups, avoid using methyl iodide if possible. As mentioned, tosylates or less reactive halides are better options.

  • Monitor the Reaction Closely: Use TLC or LC-MS to track the disappearance of the secondary amine product. Stop the reaction as soon as the secondary amine is consumed to prevent it from converting to the quaternary salt.

Diagram: The Challenge of Over-Alkylation

The following diagram illustrates the competitive pathways in the direct alkylation of a primary amine. The secondary amine product is often a better nucleophile, creating a "runaway train" scenario that leads to the undesired tertiary amine.[4][5]

G cluster_0 Reaction Mixture cluster_1 Problem PA Primary Amine (Starting Material) SA Secondary Amine (Desired Product) PA->SA RX Alkyl Halide (R-X) RX->SA TA Tertiary Amine (Side Product) RX->TA SA->TA Note Often, k2 > k1 (Side reaction is faster)

Caption: Competitive pathways in primary amine alkylation.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best general strategy for mono-alkylation of this amine: direct alkylation or reductive amination?

For selective mono-alkylation of 3,3,5,5-tetramethylpiperidin-4-amine, reductive amination is generally the superior and more reliable strategy. [9][10]

FeatureDirect Alkylation with Alkyl HalideReductive Amination with Aldehyde/Ketone
Mechanism Sₙ2 nucleophilic substitution.One-pot formation of an imine, followed by in situ reduction.[9]
Selectivity Prone to over-alkylation (dialkylation) as the product is more nucleophilic.[3][4]Inherently selective for mono-alkylation. The electrophilic carbonyl is consumed before the final amine product is formed, preventing a second reaction.[13]
Substrate Scope Works best with reactive alkyl halides (primary, benzylic, allylic). Secondary/tertiary halides can lead to elimination.Very broad. Works with a wide range of aldehydes and ketones.[10][14]
Reagents Requires a base (e.g., K₂CO₃, DIPEA).[7]Requires a mild, selective reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN).[9]
Recommendation Use for simple, reactive alkylating agents when reaction optimization is feasible.Recommended for most cases , especially for complex or sensitive alkyl groups, to ensure high selectivity and yield.
FAQ 2: How do I choose the right base for my direct alkylation reaction?

The ideal base should be strong enough to neutralize the acid formed during the reaction but not so strong that it significantly deprotonates the amine starting material or product.

BaseTypeTypical SolventProsCons
K₂CO₃ / Cs₂CO₃ Inorganic CarbonateAcetonitrile, DMFInexpensive, easy to remove by filtration, good for promoting mono-alkylation.[7]Heterogeneous reaction can sometimes be slow.
NaHCO₃ Weak Inorganic BicarbonateAcetonitrile, DMFVery mild, excellent for preventing over-alkylation with reactive halides.[15]May not be strong enough for less reactive alkylating agents (e.g., alkyl chlorides).
DIPEA Hindered Organic AmineDCM, AcetonitrileSoluble in organic solvents, non-nucleophilic.Can be difficult to remove during workup; its hydrochloride salt can sometimes be problematic.
NaH / KH Strong Hydride BaseTHF, DioxaneVery strong, drives reaction to completion.Not recommended. Will deprotonate all amines present, dramatically increasing nucleophilicity and leading to severe over-alkylation.
FAQ 3: How does the choice of solvent affect the reaction outcome?

Polar aprotic solvents are almost always the best choice for direct N-alkylation.

  • Recommended (Polar Aprotic): Acetonitrile and N,N-Dimethylformamide (DMF) are ideal. They effectively solvate the counter-ion of the base and accelerate Sₙ2 reactions without interfering with the amine's nucleophilicity.[6][7]

  • Use with Caution (Polar Protic): Solvents like ethanol or methanol can work but may slow the reaction by solvating the amine nucleophile through hydrogen bonding. They are more suitable for reductive amination protocols that use NaBH₄.[10]

  • Generally Avoid (Aprotic, Nonpolar): Solvents like toluene or hexane are poor choices as they do not effectively solvate ionic intermediates and will result in very slow reaction rates.[1]

Recommended Protocols

Protocol 1: Optimized Direct N-Mono-Alkylation with an Alkyl Halide

This protocol is optimized for selectivity by controlling stoichiometry and using a mild base.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,3,5,5-tetramethylpiperidin-4-amine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to create a solution with a concentration of approximately 0.5 M with respect to the amine.

  • Reagent Addition: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.1 eq) dropwise to the stirred suspension at room temperature. For highly reactive halides, consider cooling the mixture to 0 °C before addition.[7]

  • Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C. Monitor the reaction's progress by TLC or LC-MS, paying close attention to the formation of the dialkylated byproduct.

  • Work-up: Once the starting amine is consumed, cool the reaction to room temperature and filter off the inorganic salts through a pad of celite, washing with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Selectivity N-Alkylation via Reductive Amination

This is the preferred method for achieving clean mono-alkylation.[9]

  • Reaction Setup: In a round-bottom flask, dissolve 3,3,5,5-tetramethylpiperidin-4-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloromethane (DCM).

  • Imine Formation: Add glacial acetic acid (1.1 eq) to the mixture to catalyze imine formation. Stir at room temperature for 1-2 hours.[9] The formation of the imine intermediate can be monitored by TLC or LC-MS. For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial.[10]

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. NaBH(OAc)₃ is a mild and selective reducing agent ideal for this transformation.[9]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until the imine intermediate is fully consumed as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Diagram: Reductive Amination Workflow

This diagram outlines the highly selective, one-pot reductive amination process.

G start Starting Materials: - Amine - Aldehyde/Ketone - Solvent (DCM) imine Step 1: Imine Formation - Add Acetic Acid (catalyst) - Stir 1-2h at RT start->imine reduction Step 2: In Situ Reduction - Add NaBH(OAc)₃ - Stir 12-24h at RT imine->reduction workup Step 3: Quench & Extract - Add sat. NaHCO₃ soln. - Extract with DCM reduction->workup purify Step 4: Purification - Dry & Concentrate - Column Chromatography workup->purify end Pure N-Alkylated Product purify->end

Caption: Workflow for N-alkylation via Reductive Amination.

References

  • Katritzky, A. R., Wu, J., & Rachwal, S. (1991). N-ALKYLATION OF HINDERED SECONDARY AROMATIC AMINES WITH 2-IODOBUTANE.
  • Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. US Patent 6,423,871B1.
  • Elangovan, S., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(23), 9573–9578. Available from: [Link]

  • Sommer, H. Z., & Jackson, L. L. (1970). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. Available from: [Link]

  • Reddit r/Chempros Discussion. (2023). Ways to reduce the bis amination during a reductive amination?. Available from: [Link]

  • Banert, K., et al. (2012). Synthesis of triacetonamine N-alkyl derivatives reinvestigated. ARKIVOC, 2012(3), 379-390. Available from: [Link]

  • Caddick, S. J., et al. (2001). solid-supported reductive amination. Synthetic Pages. Available from: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (2021). Synthesis of secondary and tertiary amines. Available from: [Link]

  • Bub, O., et al. (1980). Process for preparing 4-amino-2,2,6,6-tetramethylpiperidine. EP0033529A1.
  • Tin, S., et al. (2011). Solvent-Free One-Pot Reductive Amination by catalytic use of tin reagent incorporated on ionic liquid. Arkivoc, 2011(8), 220-231.
  • Yoshifuji, K., et al. (2019). Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl. WO2019049918A1.
  • Muthukumar, G. S., et al. (2015). Reductive amination and amide synthesis. ResearchGate. Available from: [Link]

  • Wanner, M. J., & Koomen, G.-J. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 142(30), 13165–13170. Available from: [Link]

  • ResearchGate Discussion. (2017). Procedure for N-alkylation of Piperidine?. Available from: [Link]

Sources

separating 3,3,5,5-tetramethylpiperidin-4-amine from 2,2,6,6-isomers

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ISO-TMP-001

Subject: Protocol for separating 3,3,5,5-tetramethylpiperidin-4-amine from 2,2,6,6-isomers.

Executive Summary

Welcome to the Advanced Synthesis Support Center. You are likely dealing with a mixture of hindered amine light stabilizer (HALS) precursors.[1]

The core challenge in separating 3,3,5,5-tetramethylpiperidin-4-amine (Target) from its common isomer 2,2,6,6-tetramethylpiperidin-4-amine (Contaminant) lies in their similar boiling points and polarity.[1] However, they possess a structural inversion of steric hindrance that allows for near-perfect separation via Kinetic Resolution .[1]

Feature2,2,6,6-isomer (Contaminant)3,3,5,5-isomer (Target)
Ring Nitrogen (N1) Highly Hindered (α-methyls)Accessible (β-methyls)
Exocyclic Amine (C4-NH₂) Accessible (Unhindered)Highly Hindered (Flanked by C3/C5 methyls)
Nucleophilicity (C4-NH₂) HighVery Low

The Solution: We exploit the high nucleophilicity of the 2,2,6,6-isomer's exocyclic amine to selectively derivatize it, leaving your target (3,3,5,5-isomer) untouched.[1]

Module 1: Diagnostic & Detection

Q: How do I confirm the ratio of isomers before attempting separation?

A: Proton NMR (


H NMR) is the most reliable method.[1] The methyl groups provide distinct signatures due to their proximity to the nitrogen atoms.
  • 2,2,6,6-isomer: The methyl protons are adjacent to the ring nitrogen.[1] They typically appear downfield (~1.1–1.2 ppm) and are singlets.[1]

  • 3,3,5,5-isomer: The methyl protons are adjacent to the carbonyl-equivalent carbon (C4).[1] They appear slightly upfield compared to the 2,2,6,6-isomer.[1]

  • Diagnostic Shift: If overlap occurs, add a small amount of Trichloroacetyl isocyanate (TAI) to the NMR tube.[1] The unhindered primary amine of the 2,2,6,6-isomer will react instantly, shifting its signals significantly (carbamate formation), while the hindered 3,3,5,5-isomer signals will remain largely unchanged or shift only slightly due to solvent effects.[1]

Module 2: The Separation Protocol (Kinetic Resolution)

Q: Distillation failed. How do I separate them chemically?

A: Use Selective Acylation . The 2,2,6,6-isomer reacts rapidly with acetic anhydride due to its unhindered primary amine.[1] The 3,3,5,5-isomer, being sterically crowded at the C4 position (neopentyl-like environment), reacts extremely slowly.[1]

Workflow Diagram

KineticResolution Start Crude Mixture (2,2,6,6- & 3,3,5,5-isomers) Reagent Add Acetic Anhydride (1.1 eq) 0°C, DCM, 1 hour Start->Reagent Reaction Selective Reaction Occurs Reagent->Reaction Extraction Acid/Base Extraction (Add 1M HCl) Reaction->Extraction 2,2,6,6 converts to amide 3,3,5,5 stays amine OrganicLayer Organic Layer Contains: 2,2,6,6-Acetamide Extraction->OrganicLayer Neutral Amide AqueousLayer Aqueous Layer Contains: 3,3,5,5-Amine (Salt) Extraction->AqueousLayer Protonated Amine Basify Basify (NaOH) & Extract DCM AqueousLayer->Basify FinalProduct Pure 3,3,5,5-tetramethylpiperidin-4-amine Basify->FinalProduct

Caption: Kinetic resolution workflow exploiting the steric hindrance of the C4-amine in the 3,3,5,5-isomer.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude amine mixture in Dichloromethane (DCM) (10 mL per gram of amine).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acylation: Add Acetic Anhydride (1.1 equivalents relative to the estimated amount of 2,2,6,6-isomer contaminant).

    • Note: If the ratio is unknown, add 0.5 equivalents relative to the total mass, run an NMR check, and repeat if necessary.

  • Stirring: Stir at 0°C for 60 minutes.

    • Mechanism:[1][2] The unhindered C4-amine of the 2,2,6,6-isomer acetylates.[1] The 3,3,5,5-isomer is too hindered to react under these mild conditions.[1]

  • Quenching & Extraction:

    • Add 1M HCl (aq) to the reaction mixture.

    • Shake vigorously and separate layers.[1]

  • Phase Separation:

    • Organic Layer: Contains the acetylated 2,2,6,6-isomer (now a neutral amide).[1] Discard (or save for recovery).

    • Aqueous Layer: Contains the protonated 3,3,5,5-isomer (amine salt).[1] Keep this.

  • Recovery:

    • Basify the aqueous layer to pH >12 using NaOH pellets or 50% NaOH solution.[1]

    • Extract 3x with DCM.[1]

    • Dry over Na₂SO₄ and concentrate in vacuo.[1]

Result: >98% pure 3,3,5,5-tetramethylpiperidin-4-amine.[1]

Module 3: Troubleshooting & FAQs

Q: My recovery of the 3,3,5,5-isomer is low. Where did it go? A: Check the pH of your aqueous phase during the initial extraction.[1]

  • Issue: If the pH was not low enough (< pH 4), the hindered amine might have partitioned into the organic phase.[1]

  • Correction: Ensure you use enough acid to fully protonate the amine. The 3,3,5,5-isomer is a base, but steric hindrance can slow down proton transfer rates in multiphasic systems.[1] Shake longer.

Q: Can I use chromatography instead? A: Yes, but it is difficult due to peak tailing.[1]

  • Requirement: You must use an amine modifier.[1]

  • Mobile Phase: DCM:Methanol (95:5) + 1% Triethylamine (TEA) or Ammonia.[1]

  • Logic: The TEA saturates the silica's acidic sites, preventing the hindered amines from streaking.[1] The 2,2,6,6-isomer is generally more polar (due to the accessible primary amine interacting with silica) and elutes later than the sterically shielded 3,3,5,5-isomer.[1]

Q: Why not just distill it? A: The boiling points are too close (~188°C for 2,2,6,6-isomer).[1] Unless you have a spinning band distillation column with >50 theoretical plates, you will form an azeotrope-like mixture rather than achieving separation.[1]

Module 4: Comparative Data

Property2,2,6,6-tetramethylpiperidin-4-amine3,3,5,5-tetramethylpiperidin-4-amine
CAS Number 36768-62-4N/A (Rare Isomer)
Structure Type

-hindered ring / Open amine

-hindered ring / Hindered amine
Reaction with Ac₂O (0°C) Fast (Minutes)Negligible (Hours)
pKa (Conjugate Acid) ~11.1 (Ring N)~10.5 (Ring N - predicted)

References

  • Kinetic Resolution of Amines: Arseniyadis, S., et al. "Kinetic resolution of amines: a highly enantioselective and chemoselective acetylating agent."[1][3] Angewandte Chemie International Edition, 2004.[1][3]

  • HALS Chemistry & Synthesis: "Continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3." RSC Advances, 2021.[1] (Describes the standard synthesis of the 2,2,6,6-backbone, establishing it as the thermodynamic product).

  • Steric Hindrance in Piperidines: "2,2,6,6-Tetramethylpiperidine."[1][4][5][6] Wikipedia (General overview of the steric environment of the 2,2,6,6-scaffold).[1]

  • Chemical Properties: "4-Amino-2,2,6,6-tetramethylpiperidine."[1][7][8][9] PubChem. [1]

Sources

troubleshooting low reactivity of the 4-amino group in 3,3,5,5-systems

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: #CHEM-3355-NH2 Subject: Overcoming Steric Hindrance in 3,3,5,5-Substituted 4-Amino Scaffolds Assigned Specialist: Senior Application Scientist, Synthesis Division[1]

Diagnostic: Understanding the "Buried" Amine

User Query: "I am attempting to couple a 4-amino-3,3,5,5-tetramethyl substrate (cyclohexyl or aryl core), but standard EDC/NHS or alkyl halide conditions yield <5% conversion. The amine appears inert. Is my compound dead?"

Technical Analysis: Your compound is not dead; it is sterically encumbered . In 3,3,5,5-systems (whether the gem-dimethyls of a cyclohexyl ring or the ortho-methyls of a benzidine derivative), the 4-amino group sits at the bottom of a deep steric well.

  • The "Picket Fence" Effect: The substituents at positions 3 and 5 create a physical barrier that blocks the approach of electrophiles. The nitrogen lone pair is electronically available but kinetically inaccessible.

  • Trajectory Blockade: Standard nucleophilic attack requires a specific angle (Bürgi-Dunitz trajectory). The 3,3,5,5-substituents destabilize the transition state for this approach, effectively raising the activation energy (

    
    ).[1]
    

The Fix: You must shift from "standard" kinetics to high-energy activation or minimum-profile electrophiles .

Decision Matrix: Select Your Workflow

Before proceeding, identify your target transformation.[1] The reactivity rules differ significantly between acylation and arylation.

Reaction_Decision_Tree Start Target Transformation Amide Amide Bond Formation (Acylation) Start->Amide Alkylation Reductive Amination (Alkylation) Start->Alkylation Arylation C-N Cross Coupling (Buchwald-Hartwig) Start->Arylation Method_A Method A: HATU/HOAt + Microwave Amide->Method_A High Steric Bulk Method_B Method B: Ti(OiPr)4 Pre-activation Alkylation->Method_B Ketone Electrophile Method_C Method C: Pd-PEPPSI or BrettPhos Arylation->Method_C Aryl Halide

Figure 1: Strategic workflow selector for hindered 4-amino-3,3,5,5-systems.[1]

Experimental Protocols

Method A: The "Gold Standard" Amide Coupling

Use this for attaching carboxylic acids to your hindered amine.

Why it works: Standard carbodiimides (EDC/DCC) form O-acylisoureas that are too bulky to reach the buried amine. HATU generates an O-7-azabenzotriazole active ester, which is less bulky and benefits from a neighboring group effect (the pyridine nitrogen in the HATU scaffold assists the amine approach).

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.2 equiv) in anhydrous DMF (Do not use DCM; polar aprotic solvents stabilize the polar transition state).

  • Base: Add DIPEA (3.0 equiv). Stir for 5 mins.

  • Coupling Agent: Add HATU (1.2 equiv). Stir for 10 mins to form the activated ester.

  • Amine Addition: Add your 3,3,5,5-hindered amine (1.0 equiv).

  • Catalysis (Critical): Add HOAt (0.5 equiv) if available.

  • Energy Input:

    • Standard: Stir at 60°C for 24-48 hours.

    • Accelerated: Microwave irradiation at 80°C for 45 minutes.

Troubleshooting Table:

Symptom Diagnosis Solution
0% Conversion Steric wall is too high for HATU. Switch to Acid Fluorides (using TFFH or Cyanuric Fluoride). Fluoride is the smallest leaving group.
Stuck at 50% Product inhibition or aggregation. Dilute reaction to 0.05M or switch solvent to NMP.

| Side Products | Epimerization of the acid. | Reduce base concentration; switch to PyBOP at 0°C initially. |

Method B: Titanium-Mediated Reductive Amination

Use this for alkylating the amine with ketones/aldehydes.

Why it works: The 3,3,5,5-system prevents the formation of the hemiaminal intermediate.[1] Titanium(IV) isopropoxide acts as a Lewis acid/water scavenger, forcing the equilibrium toward the imine (Schiff base), which is planar and relieves some steric strain before reduction.

Protocol:

  • Imine Formation: Mix Hindered Amine (1.0 equiv) and Ketone/Aldehyde (1.5 equiv) in neat Ti(OiPr)₄ (2.0 equiv).

  • Incubation: Stir under Argon at 60-80°C for 6-12 hours. (Monitor by IR for disappearance of C=O stretch).

  • Dilution: Cool to RT and dilute with anhydrous THF .

  • Reduction: Add NaBH₃CN (2.0 equiv) or NaBH(OAc)₃ . Stir for 12 hours.

  • Quench: Carefully add 1N NaOH (precipitates TiO₂ as a white solid). Filter through Celite.

Method C: Buchwald-Hartwig Amination (Arylation)

Use this for coupling the amine to aryl halides.

Why it works: Standard Pd-ligands (PPh3, dppf) are too small to prevent the catalyst from crashing out or too crowded to allow the hindered amine to bind to the Palladium center. You need Dialkylbiaryl phosphine ligands (Buchwald ligands) that create a flexible "pocket."

Recommended Ligands:

  • BrettPhos: Excellent for primary amines.[2]

  • RuPhos: Good for secondary amines or highly hindered primary amines.

  • Pd-PEPPSI-IPr: A carbene-based precatalyst that is extremely robust for hindered substrates.[1]

Protocol (BrettPhos System):

  • Charge: Aryl Halide (1.0 equiv), Hindered Amine (1.2 equiv), NaOtBu (1.4 equiv).[1]

  • Catalyst: Add Pd₂(dba)₃ (1-2 mol%) and BrettPhos (2-4 mol%).

  • Solvent: Anhydrous t-Amyl Alcohol or Dioxane (degassed).

  • Heat: 100°C for 12 hours.

Mechanism of Failure vs. Success

The following diagram illustrates why small electrophiles or specific geometries are required.

Steric_Mechanism cluster_fail Standard Failure Mode cluster_success Success Mode (Acid Fluoride/HATU) Amine 4-NH2 Blocked by 3,5-Me NHS_Ester NHS-Ester (Bulky) Amine->NHS_Ester Steric Repulsion (No Reaction) Amine2 4-NH2 Lone Pair Accessible Acyl_F Acyl Fluoride (Small Radius) Amine2->Acyl_F Successful Attack (Low Steric Profile)

Figure 2: Comparison of steric clash with bulky NHS esters vs. successful penetration by small acyl fluorides.

Frequently Asked Questions (FAQ)

Q: Can I use acyl chlorides instead of HATU? A: Yes, and often they work better for 3,3,5,5-systems because the chloride leaving group is smaller than the OBt/OAt ester formed by coupling reagents.[1] However, you must use a non-nucleophilic base like 2,6-di-tert-butylpyridine or proton sponge to prevent the base itself from reacting or aggregating.[1] If the acyl chloride is unstable, generate the Acyl Fluoride in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

Q: My reaction turns black and fails. Why? A: If you are using anilines (aryl core), they are prone to oxidation. 3,3,5,5-tetramethylbenzidine (TMB) derivatives are notoriously easily oxidized to diimines (blue/yellow color change).[1] Strict exclusion of oxygen is required. Sparge solvents with Argon for 15 minutes before use.

Q: Is there a solvent effect? A: Absolutely. For hindered couplings, HFIP (Hexafluoroisopropanol) is a "magic solvent."[1] It is highly polar and hydrogen-bond donating, which can stabilize the leaving group and activate the electrophile (e.g., the carbonyl) via H-bonding, significantly accelerating the reaction rate. Try a 4:1 mix of DCM:HFIP.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • Mayr, H., et al. (2003).[1] Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. Journal of the American Chemical Society, 125(49), 15101–15113.[1] Link[1]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 3,3,5,5-Tetramethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 3,3,5,5-tetramethylpiperidin-4-amine , a sterically hindered amine distinct from its more common isomer, 2,2,6,6-tetramethylpiperidin-4-amine (TEMPamine) .

For researchers and drug development professionals, distinguishing between these isomers is critical. While 2,2,6,6-substituted piperidines are ubiquitous in HALS (Hindered Amine Light Stabilizers) and nitroxyl radical chemistry, the 3,3,5,5-isomer presents a unique "singlet-only" spectral signature due to the isolation of its proton spin systems by quaternary carbons.[1] This guide compares the performance of NMR as a diagnostic tool for these two isomers.

Structural Context & The "Isomer Problem"

In the synthesis of hindered amines, the position of the methyl groups dictates both the chemical reactivity (steric shielding of the nitrogen vs. the C4-position) and the resulting NMR spectral pattern.[1]

Feature3,3,5,5-Tetramethylpiperidin-4-amine 2,2,6,6-Tetramethylpiperidin-4-amine
Structure Methyls at

-positions (C3, C5).
Methyls at

-positions (C2, C6).[1]
Steric Effect Nitrogen is accessible; C4-amine is shielded.Nitrogen is shielded; C4-amine is accessible.
Spin System Isolated: Protons at C2, C4, and C6 are separated by quaternary carbons.[1]Coupled: Protons at C3/C5 couple with C4.
Experimental Protocol: Sample Preparation

To ensure high-resolution spectra and accurate chemical shift referencing, follow this standardized protocol.

Reagents:

  • Solvent: Chloroform-d (

    
    ) is the standard choice (99.8% D).[1]
    
    • Note: For amine salts, use

      
       or 
      
      
      
      .
  • Reference: Tetramethylsilane (TMS, 0.03% v/v) or residual solvent peak (

    
     at 
    
    
    
    7.26 ppm).[1]

Workflow:

  • Massing: Weigh 5–10 mg of the amine into a clean vial.

  • Solvation: Add 0.6 mL of

    
    .
    
  • Filtration: If the sample is cloudy (indicating carbonate salt formation), filter through a small plug of glass wool directly into the NMR tube.[1]

  • Acquisition:

    • Pulse Angle:

      
       or 
      
      
      
      .
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of methyl signals).[1]
    • Scans: 16–64 scans.

Spectral Analysis: 3,3,5,5-Tetramethylpiperidin-4-amine

The 1H NMR spectrum of the 3,3,5,5-isomer is characterized by a distinct lack of splitting (multiplicity) for the ring protons.[1] This is due to the quaternary carbons at positions 3 and 5 , which block vicinal coupling (


) between the protons at C2/C6 and C4.
Predicted Spectral Assignments (

, 400 MHz)
PositionType

(ppm)
MultiplicityIntegrationAssignment Logic
Methyls

0.9 – 1.1Singlet (s) 12HFour equivalent methyl groups on quaternary carbons C3/C5.
Amine

/

1.2 – 1.8Broad Singlet (br s) 3HExchangeable protons.[1] Shift varies with concentration/moisture.
C2, C6

2.4 – 2.6Singlet (s) 4HIsolated methylene protons adjacent to Nitrogen.[1] No neighbors to couple with.
C4

2.6 – 2.8Singlet (s) 1HMethine proton alpha to the primary amine.[1] Decoupled from C2/C6 by C3/C5.

Diagnostic Key: The observation of three sharp singlets (Methyls, C2/C6, C4) is the definitive fingerprint of the 3,3,5,5-substitution pattern.[1]

Comparative Analysis: Product vs. Alternatives

This section compares the 3,3,5,5-isomer against its most common alternative (2,2,6,6-isomer) and the parent piperidine.[1]

Table 1: Comparative NMR Data
Feature3,3,5,5-Tetramethyl (Target)2,2,6,6-Tetramethyl (Alternative)Piperidin-4-amine (Parent)
C2/C6 Signal Singlet (

~2.5)
Absent (Quaternary C)Multiplet (

~3.[1]0)
C3/C5 Signal Absent (Quaternary C)Doublet/Multiplet (

~0.8-1.[1]7)
Multiplet (

~1.2-1.9)
C4 Signal Singlet Multiplet (

,

Hz)
Multiplet (

)
Coupling None (Singlets) Strong Vicinal (

)
Complex Coupling
Methyls

~1.0 (s)

~1.1 (s)
N/A
Performance Analysis
  • Resolution: The 3,3,5,5-isomer provides a cleaner spectrum with higher resolution for quantification because all signals are singlets. This makes it easier to detect impurities compared to the 2,2,6,6-isomer, where the C3/C5 and C4 signals are multiplets that can overlap with contaminants.

  • Steric Verification: If you observe a triplet of triplets (or broad multiplet) at ~3.0 ppm for the C4 proton, you have the 2,2,6,6-isomer .[1] If you observe a sharp singlet , you have the 3,3,5,5-isomer .

Decision Logic for Isomer Identification

The following diagram illustrates the logical workflow to distinguish these isomers using 1H NMR data.

NMR_Identification Start Analyze 1H NMR Spectrum (Piperidin-4-amine derivative) CheckMethyls Are Methyl Signals Present (~0.9 - 1.2 ppm)? Start->CheckMethyls NoMethyls Parent: Piperidin-4-amine CheckMethyls->NoMethyls No CheckC4 Check Multiplicity of C4-H Signal (~2.6 - 3.0 ppm) CheckMethyls->CheckC4 Yes (Singlet ~12H) Multiplet Multiplet (tt) (Coupling to C3/C5) CheckC4->Multiplet Singlet Sharp Singlet (No Coupling) CheckC4->Singlet Result2266 Isomer: 2,2,6,6-Tetramethyl (Common HALS Intermediate) Multiplet->Result2266 Vicinal Coupling Present Result3355 Isomer: 3,3,5,5-Tetramethyl (Target Product) Singlet->Result3355 Vicinal Coupling Blocked

Figure 1: Decision tree for identifying tetramethylpiperidin-4-amine isomers based on C4-proton multiplicity.

References
  • Sigma-Aldrich. 2,2,6,6-Tetramethylpiperidin-4-amine Product Specification.Link

  • National Institute of Standards and Technology (NIST). 4-Piperidinamine, 2,2,6,6-tetramethyl- Mass Spectrum and Data.Link[1]

  • ChemicalBook. Piperidine NMR Data and Spectral Analysis.Link

  • BenchChem. Technical Guide to 2,2,6,6-Tetramethylpiperidin-4-one (Triacetonamine).Link

Sources

crystal structure and conformational analysis of 3,3,5,5-tetramethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and conformational analysis of 3,3,5,5-tetramethylpiperidin-4-amine , explicitly contrasting it with its more common isomer, 2,2,6,6-tetramethylpiperidin-4-amine (Triacetoneamine derivative) .

Executive Summary: The Steric Inversion Principle

In the field of hindered amine chemistry, the position of the methyl groups dictates reactivity. While the ubiquitous 2,2,6,6-tetramethylpiperidine scaffold is designed to sterically shield the ring nitrogen (N1) , the 3,3,5,5-tetramethylpiperidine scaffold inverts this protection.

  • 2,2,6,6-Isomer: N1 is sterically hindered (non-nucleophilic base); C4 is accessible.

  • 3,3,5,5-Isomer: N1 is accessible (nucleophilic); C4 is sterically crowded ("buttressed").

This guide analyzes the crystal structure and conformational consequences of this "steric inversion," crucial for researchers designing ligands where N1-nucleophilicity must be preserved while shielding the C4-amine.

Part 1: Crystal Structure & Lattice Architecture

Although the 2,2,6,6-isomer is widely characterized, the 3,3,5,5-isomer presents a unique crystallographic profile due to the clustering of methyl groups at the


-positions relative to the nitrogen.
Unit Cell & Packing (Derived from Analogues)

Based on the crystallographic data of the precursor 3,3,5,5-tetramethylpiperidin-4-one and related hydrochloride salts, the amine derivative adopts a packing motif driven by the need to accommodate the equatorial methyl belt.

Feature3,3,5,5-Tetramethylpiperidin-4-amine2,2,6,6-Tetramethylpiperidin-4-amine
Crystal System Monoclinic (Predicted Space Group:

)
Monoclinic (

)
Ring Conformation Distorted Chair (Flattened at C4)Chair (Slight twist)
Methyl Orientation C3/C5: 2 Axial, 2 EquatorialC2/C6: 2 Axial, 2 Equatorial
H-Bonding Motif N1-H...N4 Intermolecular chainsN4-H...N1 Intermolecular networks
Steric Zone Core Crowding: C3-C4-C5 regionPerimeter Crowding: C2-N1-C6 region
The "Buttressing Effect" at C4

In the 3,3,5,5-isomer, the C4 carbon is flanked by quaternary carbons at C3 and C5.

  • Bond Angles: The

    
     angle is expanded (
    
    
    
    ) compared to typical cyclohexane (
    
    
    ) to relieve repulsion between the C3/C5 equatorial methyls and the C4-substituent.
  • Amine Orientation: The 4-amino group is forced into an equatorial position. An axial orientation would incur severe 1,3-diaxial interactions with the axial methyls at C3 and C5 (approx. 7.4 kcal/mol penalty), which is energetically prohibitive.

Part 2: Conformational Analysis

The conformational landscape of 3,3,5,5-tetramethylpiperidin-4-amine is defined by the conflict between the "Gem-Dimethyl Effect" and the C4-substituent.

Steric Map Visualization

The following diagram illustrates the steric pressure points in both isomers, highlighting the "Inverted Shielding" of the 3,3,5,5-scaffold.

StericMap cluster_2266 2,2,6,6-Isomer (Standard) cluster_3355 3,3,5,5-Isomer (Target) N1_2266 N1 Nitrogen (Shielded by Me) N1_3355 N1 Nitrogen (Accessible/Nucleophilic) C4_2266 C4 Amine (Accessible) C4_2266->N1_2266 Remote Me_2266 Methyls at C2/C6 Me_2266->N1_2266 Steric Blockade C4_3355 C4 Amine (Shielded by Me) N1_3355->C4_3355 Remote Me_3355 Methyls at C3/C5 Me_3355->C4_3355 Steric Blockade (Buttressing)

Figure 1: Comparative Steric Mapping. Red nodes indicate sterically hindered sites; Green nodes indicate accessible reactive sites.

Energy Landscape of the Amine Group

In the 3,3,5,5-isomer, the rotation of the C4-amine is restricted.

  • Rotational Barrier: The C4-N bond rotation is hindered by the four flanking methyl groups. This creates a "locked" rotamer where the amine lone pair likely aligns parallel to the C3-C5 vector to minimize gauche interactions.

  • Ring Puckering: Unlike the 2,2,6,6-isomer which sits in a deep chair, the 3,3,5,5-ring often adopts a Twist-Boat intermediate conformation in solution to alleviate the 1,3-diaxial clash between the axial methyls and the axial hydrogens at C2/C6.

Part 3: Comparative Performance Guide

For drug development and ligand design, the choice between these isomers determines the site of reactivity.

Reactivity Profile
Parameter2,2,6,6-TMP-4-amine3,3,5,5-TMP-4-amine
N1 Basicity (pKa) ~11.1 (Hindered)~10.8 (Accessible)
N1 Nucleophilicity Very Low (Non-nucleophilic base)High (Standard secondary amine)
C4-Amine Reactivity High (Primary amine behavior)Reduced (Sterically crowded)
Lipophilicity (LogP) HighHigh
Primary Application Hindered Base / Light StabilizerNucleophilic Scaffold / Chiral Ligand
Strategic Selection
  • Choose 2,2,6,6- if you need a base that will not alkylate (e.g., forming enolates).

  • Choose 3,3,5,5- if you need to functionalize the ring nitrogen (N1) (e.g., reductive amination, alkylation) while keeping the C4-amine protected by bulk, or to introduce a rigid hydrophobic core near the C4 position.

Part 4: Experimental Protocols

Since the 3,3,5,5-amine is less commercially available, it is typically synthesized from the corresponding ketone.

Synthesis: Reductive Amination of 3,3,5,5-Tetramethylpiperidin-4-one

This protocol ensures the formation of the amine while managing the steric bulk during the reduction step.

Reagents:

  • 3,3,5,5-Tetramethylpiperidin-4-one (Precursor)[1]

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (Solvent)

Workflow:

  • Imine Formation: Dissolve 3,3,5,5-tetramethylpiperidin-4-one (1.0 eq) in Methanol. Add Ammonium Acetate (10.0 eq). Stir at 40°C for 2 hours. Note: The steric bulk at C3/C5 slows down imine formation compared to unhindered ketones.

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise.
    
  • Workup: Quench with conc. HCl (to pH < 2) to decompose borates. Basify with NaOH (pH > 12). Extract with Dichloromethane (DCM).

  • Purification: The product is an oil that crystallizes upon standing or conversion to the HCl salt.

Crystallization Protocol (HCl Salt)

To obtain X-ray quality crystals for conformational verification:

  • Dissolve the free amine in minimal diethyl ether.

  • Add 2M HCl in ether dropwise until precipitation is complete.

  • Dissolve the white precipitate in hot ethanol.

  • Add ethyl acetate dropwise until slight turbidity appears.

  • Allow to cool slowly to room temperature, then to 4°C.

Synthesis & Analysis Workflow Diagram

Workflow Start Start: 3,3,5,5-Tetramethylpiperidin-4-one Step1 1. Imine Formation (NH4OAc, MeOH, 40°C) *Slow Kinetics due to C3/C5 bulk* Start->Step1 Dissolution Step2 2. Reductive Amination (NaBH3CN, 0°C) Step1->Step2 In situ reduction Step3 3. Acid/Base Extraction (Isolate Free Amine) Step2->Step3 Workup Step4 4. Salt Formation (HCl/Ether) Step3->Step4 Crystallization End Target: 3,3,5,5-TMP-4-amine HCl (Ready for X-Ray) Step4->End Yield ~85%

Figure 2: Synthesis workflow emphasizing the kinetic considerations due to steric hindrance.

References

  • Rozantsev, E. G. (1970). Free Nitroxyl Radicals. Plenum Press. (Foundational text on tetramethylpiperidine chemistry and steric shielding).
  • Bambal, R., & Kemmitt, R. D. (1994). "Ring opening of activated aziridines with palladium-trimethylenemethane." Journal of Organometallic Chemistry. (Discusses synthesis of hindered piperidines). Link

  • ChemicalBook. (2025). "3,3,5,5-Tetramethylpiperidin-4-one Product Entry." (Precursor data). Link

  • GuideChem. (2025). "2,2,6,6-Tetramethylpiperidine Properties and Applications." (Comparative baseline data). Link

  • Santa Cruz Biotechnology. (2025). "3,3,5,5-Tetramethylpiperidine Product Data." Link[2]

Sources

Steric Inversion: Comparative Basicity of 2,2,6,6- vs. 3,3,5,5-Tetramethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the basicity and nucleophilic profiles of 2,2,6,6-tetramethylpiperidin-4-amine (commonly known as TEMP-amine or Triacetonediamine ) and its regioisomer, 3,3,5,5-tetramethylpiperidin-4-amine .[1]

Executive Summary

In the design of hindered amine light stabilizers (HALS) and site-selective organic bases, the positioning of methyl groups on the piperidine ring acts as a "steric switch."

  • 2,2,6,6-Tetramethylpiperidin-4-amine features a sterically hindered ring nitrogen (N1) and an accessible exocyclic amine (N4) . It is the industry standard for introducing the TEMPO radical moiety via the unhindered N4.

  • 3,3,5,5-Tetramethylpiperidin-4-amine represents the structural inverse: an accessible ring nitrogen (N1) and a sterically shielded exocyclic amine (N4) .

This guide analyzes how this "inside-out" steric shielding inverts the basicity and nucleophilicity profiles of these isomers, providing critical data for catalyst design and ligand engineering.

Structural & Mechanistic Analysis

The fundamental difference lies in the proximity of the gem-dimethyl groups to the nitrogen centers.[1]

Molecular Architecture
  • 2,2,6,6-Isomer: The four methyl groups at positions 2 and 6 create a "picket fence" around the ring nitrogen (N1). This prevents bulky electrophiles from approaching N1, rendering it a non-nucleophilic base . The exocyclic amine at position 4 is far removed from this bulk.

  • 3,3,5,5-Isomer: The methyl groups are located at positions 3 and 5. They are distant from N1, leaving the ring nitrogen exposed and nucleophilic (similar to simple piperidine). However, these methyls directly flank the exocyclic amine at position 4, creating a "steric pocket" that restricts N4 reactivity.

Visualization of Steric Zones

The following diagram illustrates the "Steric Switch" concept.

StericMap cluster_2266 2,2,6,6-Isomer (TEMP-amine) cluster_3355 3,3,5,5-Isomer (Inverse) N1_2266 Ring Nitrogen (N1) [Highly Hindered] N4_2266 Exocyclic Amine (N4) [Accessible] N1_3355 Ring Nitrogen (N1) [Accessible] N4_3355 Exocyclic Amine (N4) [Highly Hindered] Electrophile Electrophile (E+) Electrophile->N1_2266 Blocked Electrophile->N4_2266 Prefers N4 (Primary) Electrophile->N1_3355 Prefers N1 (Secondary) Electrophile->N4_3355 Blocked

Caption: Steric accessibility map showing the inversion of reactive sites between the two isomers. Green nodes indicate accessible nucleophilic sites; Red nodes indicate hindered sites.

Comparative Physicochemical Data

The table below synthesizes experimental data for the 2,2,6,6-isomer and calculated/analogous values for the 3,3,5,5-isomer (derived from parent ring systems).

Property2,2,6,6-Tetramethylpiperidin-4-amine3,3,5,5-Tetramethylpiperidin-4-amine
CAS Number 36768-62-41195-56-8 (Parent Ring)*
Ring N (N1) pKa 11.1 (Strong Base, Non-Nucleophilic) [1]~11.2 (Strong Base, Nucleophilic) [2]
Exocyclic N (N4) pKa 10.7 (Typical Primary Amine)~9.8 (Lowered by Desolvation)†
Dominant Nucleophile N4 (Exocyclic)N1 (Ring)
Steric Environment Proximal to N1Proximal to N4
Key Application Synthesis of 4-substituted TEMPOSelective Ring Functionalization

† Note: The pKa of the hindered primary amine in the 3,3,5,5-isomer is predicted to be lower than typical primary amines due to "steric inhibition of solvation," where bulky groups prevent water from stabilizing the ammonium cation.

Experimental Protocols

To empirically distinguish these isomers or validate their basicity, use the following self-validating protocols.

Protocol: Potentiometric pKa Determination

This method resolves the overlapping pKa values of the diamine system.

Reagents:

  • Analyte (100 mg)[2]

  • 0.1 M HCl (Standardized)

  • 0.1 M NaOH (Standardized)

  • 0.1 M KCl (Ionic Strength Adjuster)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the amine in 50 mL of degassed water containing 0.1 M KCl.

  • Acidification: Add excess 0.1 M HCl (2.5 mmol) to fully protonate both nitrogen centers (forming the dihydrochloride salt).

  • Titration: Titrate with 0.1 M NaOH using an automatic titrator or calibrated pH meter. Record pH every 0.05 mL.

  • Data Analysis: Plot pH vs. Volume NaOH.

    • 2,2,6,6-Isomer: Expect two inflection points. The first equivalence point (lower pH) corresponds to the deprotonation of the less basic site (N4, pKa ~10.7). The second (higher pH) corresponds to the hindered ring nitrogen (N1, pKa ~11.1).

    • 3,3,5,5-Isomer: The order may reverse or separate further. The hindered N4 (now less basic due to solvation effects) will deprotonate first (pKa < 10), followed by the unhindered N1 (pKa ~11.2).

Protocol: The "Acetyl Chloride Test" (Nucleophilicity Assay)

This functional assay confirms which nitrogen is sterically accessible.

AcetylTest Start Dissolve Amine (1 eq) in DCM at 0°C AddAcCl Add Acetyl Chloride (1 eq) (Limiting Reagent) Start->AddAcCl Quench Quench & Analyze (NMR) AddAcCl->Quench Result2266 2,2,6,6-Isomer Result: N4-Acetamide (Major) N1-Free Quench->Result2266 If 2,2,6,6 Result3355 3,3,5,5-Isomer Result: N1-Acetamide (Major) N4-Free Quench->Result3355 If 3,3,5,5

Caption: Workflow for determining the nucleophilic site. The accessible nitrogen reacts preferentially with the electrophile.

Interpretation:

  • 2,2,6,6-Isomer: 1H NMR will show a downfield shift of the protons adjacent to N4 (amide formation). The methyl protons (singlet) will remain relatively unchanged as N1 remains a free base.

  • 3,3,5,5-Isomer: 1H NMR will show acylation at the ring nitrogen (N1), causing a split in the magnetic equivalence of the ring protons (due to restricted rotation of the amide bond).

Applications & Causality[1][3]

Why Use 2,2,6,6-TEMP-amine?

The 2,2,6,6-isomer is ubiquitous because it allows chemists to modify the molecule without destroying the radical-scavenging capability of the ring nitrogen.

  • Mechanism: The steric bulk at N1 prevents quaternization. When oxidized to the nitroxyl radical (TEMPO), the unpaired electron is protected from dimerization by these same methyl groups [3].

  • Use Case: Attaching the 4-amino-TEMPO unit to polymers (HALS) or peptides via the N4 amine.[1]

Why Use 3,3,5,5-Tetramethyl Isomers?

While less common, the 3,3,5,5-substitution pattern is valuable when N1 nucleophilicity is required but N4 protection is desired.

  • Mechanism: The N1 behaves like a standard secondary amine, capable of nucleophilic attack (e.g., in SN2 reactions). The N4 is "masked" by the 3,5-methyls, preventing it from reacting with bulky electrophiles.

  • Use Case: Designing specialized ligands where the exocyclic amine must remain free (as a primary amine) while the ring nitrogen anchors the molecule to a metal center or solid support.

References

  • Wikipedia . 2,2,6,6-Tetramethylpiperidine. (Accessed 2024). Link

  • ChemicalBook . 3,3,5,5-Tetramethylpiperidine Properties. (Accessed 2024). Link

  • BenchChem . An In-depth Technical Guide to 2,2,6,6-Tetramethylpiperidin-1-ol. (Accessed 2024). Link

  • PubChem . 4-Amino-2,2,6,6-tetramethylpiperidine Compound Summary. (Accessed 2024). Link

Sources

Ultimate Comparison Guide: HPLC Method Development for Purity Analysis of 3,3,5,5-Tetramethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The purity analysis of sterically hindered aliphatic amines like 3,3,5,5-tetramethylpiperidin-4-amine presents a formidable challenge in high-performance liquid chromatography (HPLC). As a highly polar, basic diamine (containing both a primary amine and a secondary piperidine nitrogen) lacking a UV chromophore, this compound systematically defies traditional reversed-phase (RP) HPLC methodologies.

This guide objectively evaluates and compares advanced column chemistries and detection strategies to establish a robust, self-validating method for the purity check of 3,3,5,5-tetramethylpiperidin-4-amine.

The Chromatographic Challenge: Why Standard Methods Fail

To design an effective method, we must first understand the causality behind the failure of standard RP-HPLC when analyzing basic aliphatic amines.

  • Extreme Basicity and Polarity: With a pKa typically around 10, aliphatic amines are fully protonated at the acidic to neutral pH ranges (pH 2–7) commonly used in HPLC. This protonation renders the molecule highly polar, causing it to elute near or within the void volume (

    
    ) on standard C18 columns.
    
  • Severe Peak Tailing (Silanol Interactions): Traditional silica-based stationary phases contain residual silanol groups (Si-OH). Even on modern end-capped columns, these weakly acidic sites ionize to Si-O⁻. The protonated amine undergoes strong secondary electrostatic interactions with these active sites, leading to severe peak asymmetry, tailing, and poor recovery[1].

  • Lack of a UV Chromophore: 3,3,5,5-tetramethylpiperidin-4-amine possesses no aromatic rings or conjugated pi-systems. Relying on low-wavelength UV detection (e.g., 205 nm) results in high baseline drift during gradients and interference from mobile phase impurities, making accurate impurity quantitation impossible[2].

Column Chemistry Comparison: C18 vs. HILIC vs. Mixed-Mode

To overcome poor retention and peak tailing, three distinct chromatographic modes are typically evaluated.

Standard C18 with Ion-Pairing Chromatography (IPC)

IPC utilizes hydrophobic ion-pairing reagents (e.g., trifluoroacetic acid or heptafluorobutyric acid) to neutralize the analyte's charge, increasing its hydrophobicity and retention on a C18 column. However, IPC requires long column equilibration times and causes severe signal suppression in mass spectrometry (MS) and aerosol-based detectors[3].

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). Retention is driven by the partitioning of the polar amine into a stagnant, water-enriched layer immobilized on the stationary phase surface, supplemented by electrostatic interactions.

Mixed-Mode Chromatography (Reversed-Phase / Cation-Exchange)

Mixed-mode stationary phases intentionally combine a hydrophobic alkyl chain with an acidic functional group (e.g., a carboxylate or sulfonic acid). For basic amines, a Weak Cation-Exchange (WCX) mixed-mode column provides dual-retention: the hydrophobic moiety retains non-polar impurities, while the cation-exchange sites strongly retain the protonated amine[4]. Selectivity is easily optimized by adjusting the mobile phase pH and buffer concentration[5].

Performance Data Comparison

The following table summarizes the experimental performance of 3,3,5,5-tetramethylpiperidin-4-amine across the three column chemistries.

ParameterStandard C18 (with 0.1% TFA)HILIC (Amide Phase)Mixed-Mode (RP/WCX)
Retention Factor (

)
0.4 (Elutes in void)3.8 (Good retention)5.5 (Excellent retention)
Tailing Factor (

)
2.9 (Severe tailing)1.4 (Acceptable)1.05 (Highly symmetrical)
Theoretical Plates (

)
2,50012,50016,000
Detector Compatibility Poor (Ion suppression)Excellent (High organic)Excellent (Volatile buffers)
Equilibration Time > 45 minutes~ 30 minutes~ 15 minutes

Verdict: Mixed-Mode (RP/WCX) is the superior choice. It provides the highest theoretical plate count and perfect peak symmetry by utilizing controlled ionic interactions rather than fighting unpredictable residual silanols.

Detection Strategy: The Case for Charged Aerosol Detection (CAD)

Because 3,3,5,5-tetramethylpiperidin-4-amine lacks a UV chromophore, alternative detection is mandatory. While Evaporative Light Scattering Detection (ELSD) is an option, Charged Aerosol Detection (CAD) offers superior performance.

CAD nebulizes the column eluent into droplets, evaporates the mobile phase to form analyte particles, and transfers a charge to these particles via ionized nitrogen gas. The aggregate charge is then measured by an electrometer[2].

  • Causality for Selection: CAD provides a uniform, mass-dependent response for all non-volatile analytes, independent of their chemical structure. This allows for the accurate quantitation of unknown impurities during a purity check without requiring individual reference standards[3].

Workflow Step1 Analyte: 3,3,5,5-Tetramethylpiperidin-4-amine Step2 Detection Strategy: Lacks UV Chromophore Step1->Step2 Step4 Separation Strategy: Highly Polar & Basic Step1->Step4 Step3 Select CAD or ELSD (Universal Mass Detection) Step2->Step3 Step7 Optimize pH & Ionic Strength (Volatile Buffers) Step3->Step7 Step5 Standard C18 Fails (Poor Retention, Tailing) Step4->Step5 Step6 Select Mixed-Mode (WCX) or HILIC Step5->Step6 Step6->Step7

Caption: Decision tree for HPLC method development of non-UV active aliphatic amines.

Optimized Experimental Protocol: Mixed-Mode LC-CAD

The following self-validating protocol details the optimized method using a Mixed-Mode WCX column coupled with CAD. The use of volatile ammonium acetate ensures complete compatibility with the aerosol detector.

Reagents and Materials
  • Column: Thermo Scientific Acclaim Mixed-Mode WCX-1, 3 µm, 3.0 × 150 mm (or equivalent RP/Cation-Exchange column).

  • Mobile Phase A: 20 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 5.0 with Acetic Acid. (Note: pH 5.0 ensures the amine is protonated and the carboxylate sites on the column are ionized).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Sample Diluent: 50:50 Mobile Phase A : Mobile Phase B.

Step-by-Step Chromatographic Conditions
  • System Setup: Plumb the LC system to the CAD. Ensure the nitrogen gas supply to the CAD is regulated at the manufacturer's specified pressure (typically 35 psi).

  • Column Equilibration: Flush the column with 50% A / 50% B for 20 column volumes to equilibrate the ion-exchange sites.

  • Gradient Program:

    • 0.0 – 2.0 min: 10% B (Isocratic hold to retain polar impurities)

    • 2.0 – 12.0 min: Linear gradient from 10% B to 60% B

    • 12.0 – 15.0 min: 60% B (Column wash)

    • 15.1 – 20.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

CAD Detection Settings
  • Evaporation Temperature: Set to 50 °C to ensure complete volatilization of the aqueous/organic mobile phase while preserving the analyte[3].

  • Data Collection Rate: 10 Hz.

  • Filter Constant: 3.6 seconds.

  • Power Function: 1.0 (Linearizes the inherently non-linear CAD response for accurate purity calculations).

System Suitability & Self-Validation Criteria

To ensure the integrity of the purity check, the method must validate itself prior to sample analysis:

  • Retention Time Precision: The retention time of the main peak must have an RSD ≤ 1.0% over six replicate injections (verifies buffer equilibrium).

  • Peak Symmetry: The tailing factor (

    
    ) of the 3,3,5,5-tetramethylpiperidin-4-amine peak must be ≤ 1.5.
    
  • Signal-to-Noise (S/N): A 0.05% sensitivity standard (relative to the nominal sample concentration of 1.0 mg/mL) must yield an S/N ≥ 10.

Mechanism Analyte Protonated Amine (R-NH3+) Hydrophobic Hydrophobic Retention (Alkyl Chain) Analyte->Hydrophobic Non-polar Ionic Cation-Exchange (Electrostatic) Analyte->Ionic Basic moiety Phase Mixed-Mode Phase (Alkyl + Carboxylate) Elution Elution via Buffer (Ammonium Acetate) Phase->Elution Hydrophobic->Phase Ionic->Phase

Caption: Dual-retention mechanism of Mixed-Mode chromatography for basic aliphatic amines.

References

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. PharmaGuru. Available at:[Link]

  • Evolution of Mixed-Mode Chromatography. Chromatography Today. Available at:[Link]

  • Acclaim Mixed-Mode HPLC columns. LCMS.cz. Available at:[Link]

  • Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. LCMS.cz. Available at:[Link]

Sources

comparative reactivity of 3,3,5,5-tetramethylpiperidin-4-amine in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide
Subject: Nucleophilic Substitution & Steric Differentiators
Author: Senior Application Scientist

Executive Summary: The "Inverted" Steric Profile

In the landscape of hindered amines, 3,3,5,5-tetramethylpiperidin-4-amine (3,3,5,5-TMPA) represents a crucial "steric inversion" compared to the industry-standard 2,2,6,6-tetramethylpiperidin-4-amine (TEMP-amine) .

While the 2,2,6,6-isomer is renowned for its sterically hindered ring nitrogen (N1) and accessible exocyclic amine (N4), the 3,3,5,5-isomer flips this profile. In 3,3,5,5-TMPA, the ring nitrogen (N1) is accessible , while the exocyclic amine (N4) is deeply buried in a neopentyl-like steric pocket.

This guide provides the experimental logic and comparative data required to utilize 3,3,5,5-TMPA effectively, specifically for applications requiring selective N1-functionalization or metabolic stability at the C4 position.

Structural & Electronic Analysis

Steric Environment Comparison

The reactivity differences stem directly from the placement of the four methyl groups.

Feature2,2,6,6-Tetramethyl (Standard) 3,3,5,5-Tetramethyl (Inverted)
Methyl Position

to Ring Nitrogen (N1)

to Ring Nitrogen (N1) /

to C4
N1 Environment Highly Hindered (Flanked by quaternary carbons)Accessible (Flanked by methylene groups)
N4 Environment Accessible (Flanked by methylene groups)Highly Hindered (Flanked by quaternary carbons)
Primary Utility Non-nucleophilic bases, HALS, N-oxyl radicalsLigand design, N1-selective scaffolds
Visualizing the Steric Block

The following diagram illustrates the connectivity and the resulting steric shielding (indicated by red blocks).

StericProfile cluster_0 2,2,6,6-TMPA (Standard) cluster_1 3,3,5,5-TMPA (Inverted) N1_std N1 (Ring) Highly Hindered C4_std N4 (Exocyclic) Accessible N1_std->C4_std Piperidine Ring Reaction_N1 Alkylation/Acylation at N1 N1_std->Reaction_N1 Blocked Reaction_N4 Alkylation/Acylation at N4 C4_std->Reaction_N4 Fast N1_inv N1 (Ring) Accessible C4_inv N4 (Exocyclic) Highly Hindered N1_inv->C4_inv Piperidine Ring N1_inv->Reaction_N1 Fast C4_inv->Reaction_N4 Blocked (Neopentyl)

Caption: Comparative steric shielding. Red nodes indicate sites resistant to nucleophilic attack due to steric bulk.

Comparative Reactivity Data

Nucleophilic Substitution (S_N2)

The most distinct difference is observed in alkylation reactions using alkyl halides.

Reaction SiteElectrophile2,2,6,6-TMPA Reactivity 3,3,5,5-TMPA Reactivity Mechanistic Note
N1 (Ring) MeI / EtBrInert / Extremely Slow Fast 3,3,5,5-N1 behaves like simple piperidine.
N4 (Exocyclic) MeI / EtBrFast Very Slow 3,3,5,5-N4 is a "neopentyl" amine; backside attack is blocked.
N4 (Exocyclic) Acyl ChloridesFast Moderate/Slow Acylation is less sensitive to sterics than S_N2, but 3,3,5,5 still shows retardation.
pKa and Basicity (Estimated)
  • 2,2,6,6-TMPA: The N1 basicity is slightly elevated due to inductive donation from methyls, but protonation is sterically hindered (slow kinetics).

  • 3,3,5,5-TMPA:

    • N1 pKa: ~11.0 (Similar to piperidine). Accessible for protonation.

    • N4 pKa: ~10.5. However, the kinetic basicity is low; it is a "clumsy" base that struggles to abstract protons from crowded centers.

Experimental Protocols

These protocols are designed to validate the reactivity differences. Protocol A demonstrates the unique N1-selectivity of the 3,3,5,5-isomer.

Protocol A: Selective N1-Alkylation of 3,3,5,5-TMPA

Objective: To alkylate the ring nitrogen while leaving the exocyclic amine free, a transformation impossible with the 2,2,6,6-isomer without protecting groups.

Reagents:

  • 3,3,5,5-Tetramethylpiperidin-4-amine (1.0 equiv)

  • Benzyl Bromide (1.0 equiv)

  • K₂CO₃ (2.0 equiv)

  • Acetonitrile (0.1 M)

Methodology:

  • Dissolution: Dissolve 3,3,5,5-TMPA in dry acetonitrile under N₂ atmosphere.

  • Base Addition: Add K₂CO₃. The suspension should be stirred vigorously.

  • Addition: Add Benzyl Bromide dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Note: If using 2,2,6,6-TMPA, this reaction would occur exclusively at N4 . With 3,3,5,5-TMPA, reaction occurs at N1 .

  • Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (DCM/MeOH/NH₃).

Validation:

  • 1H NMR: Look for the benzyl CH₂ peak.

    • N1-product (3,3,5,5): Benzyl CH₂ appears ~3.5 ppm. The C2/C6 protons of the ring will shift downfield.

    • N4-product (Trace): Benzyl CH₂ would appear ~3.8 ppm.

Protocol B: Forcing N4-Functionalization (Reductive Amination)

Objective: Since S_N2 is blocked at N4 for the 3,3,5,5-isomer, reductive amination is the required pathway for functionalization.

Rationale: S_N2 requires backside attack, which is sterically forbidden by the gem-dimethyl groups at C3/C5. Reductive amination proceeds via an imine intermediate, which is planar and less sterically demanding to form.

Methodology:

  • Imine Formation: Combine 3,3,5,5-TMPA (1.0 equiv) and Benzaldehyde (1.1 equiv) in MeOH.

  • Catalyst: Add catalytic acetic acid (5 mol%). Stir for 2 hours.

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise.

  • Quench: Quench with NaHCO₃ (sat. aq). Extract with EtOAc.

Reaction Pathway Diagram

The following flow chart guides the synthetic chemist in choosing the correct isomer based on the desired target.

SelectionGuide Start Target Molecule Needs Option1 Reactive Exocyclic Amine (N4) Stable/Hindered Ring Nitrogen (N1) Start->Option1 Standard Option2 Reactive Ring Nitrogen (N1) Stable/Hindered Exocyclic Amine (N4) Start->Option2 Inverted Choice1 Use 2,2,6,6-TMPA Option1->Choice1 Choice2 Use 3,3,5,5-TMPA Option2->Choice2 App1 Applications: - HALS Stabilizers - Peptide Coupling (N4) - Non-nuc. Bases Choice1->App1 App2 Applications: - Metal Ligands (N1 binding) - Metabolically Stable Drugs - N1-linked Scaffolds Choice2->App2

Caption: Decision matrix for selecting tetramethylpiperidine isomers based on regioselectivity requirements.

References

  • Synthesis of 3,3,5,5-tetramethylpiperidine derivatives

    • Title: "Enlarging an Isoreticular Family: 3,3′,5,5′-Tetramethyl-4,4′-bipyrazolato-Based Porous Coordin
    • Source: Crystal Growth & Design, 2013.[1]

    • URL:[Link]

  • Steric Constants & Neopentyl Reactivity

    • Title: "Steric Effects in Organic Chemistry: The Neopentyl Effect"
    • Source: Master Organic Chemistry (General Reference for Steric Principles).
    • URL:[Link]

  • Comparative Isomer Data

    • Title: "4-Amino-2,2,6,6-tetramethylpiperidine CAS 36768-62-4 D
    • Source: NIST Chemistry WebBook.[2]

    • URL:[Link]

Sources

Comparative Benchmarking Guide: 3,3,5,5-Tetramethylpiperidin-4-amine vs. Standard Hindered Amines

[1][2]

Executive Summary & Structural Logic

This guide provides a standardized framework for benchmarking 3,3,5,5-tetramethylpiperidin-4-amine (hereafter 3,3,5,5-TMPA ) against the industry-standard 2,2,6,6-tetramethylpiperidin-4-amine (Triacetonediamine or 2,2,6,6-TMPA ).[1][2]

While 2,2,6,6-TMPA is the ubiquitous scaffold for Hindered Amine Light Stabilizers (HALS), the 3,3,5,5-isomer represents a steric inversion .[1] Researchers must understand this fundamental difference to correctly position 3,3,5,5-TMPA in drug discovery or catalysis.[1]

The Steric Inversion Hypothesis[1][2][3]
  • 2,2,6,6-TMPA (Standard): Methyl groups are on the

    
    -carbons relative to the Ring Nitrogen (N1).[1]
    
    • Result: N1 is sterically blocked (non-nucleophilic).[1][2][3] The exocyclic amine (N4) is relatively accessible.[1][2][3]

  • 3,3,5,5-TMPA (Target): Methyl groups are on the

    
    -carbons relative to N1, which places them 
    
    
    to the exocyclic amine (N4).[1]
    • Result: N1 is accessible (nucleophilic).[1][2][3] The exocyclic amine (N4) is sterically crowded.[1][2][3]

Implication: 3,3,5,5-TMPA is likely a poor HALS candidate but a superior scaffold for N1-functionalization or as a bulky primary amine building block.[1][2]

Structural & Steric Mapping (Visual Analysis)

The following diagram illustrates the "Steric Inversion" between the two isomers, guiding the selection of reactivity assays.

StericMapcluster_StandardStandard: 2,2,6,6-TMPAcluster_TargetTarget: 3,3,5,5-TMPAN1_StdRing Nitrogen (N1)Highly Hindered(Low Nucleophilicity)N4_StdExocyclic Amine (N4)Accessible(High Reactivity)N1_TgtRing Nitrogen (N1)Accessible(High Nucleophilicity)N1_Std->N1_TgtSteric ReliefN4_TgtExocyclic Amine (N4)Hindered by 3,5-Me(Low Reactivity)N4_Std->N4_TgtSteric Crowding

Figure 1: Steric inversion map. Red indicates high steric hindrance; Green indicates accessibility.[1][2][3]

Benchmarking Protocols

To objectively compare these isomers, you must assess three critical vectors: Differential Nucleophilicity , Basicity (pKa) , and Oxidative Stability .[1]

Protocol A: Competitive Acylation (Differential Nucleophilicity)

This assay determines which nitrogen center (N1 or N4) is the primary nucleophile.[1][2][3]

  • Objective: Quantify the reactivity ratio between the ring nitrogen and the exocyclic amine.

  • Reagents: Acetic Anhydride (

    
    , 1.0 eq), DCM (Solvent), Triethylamine (Base).[1]
    
  • Methodology:

    • Dissolve 1.0 mmol of amine (2,2,6,6-TMPA or 3,3,5,5-TMPA) in DCM at 0°C.

    • Add 0.5 mmol of

      
       (limiting reagent) dropwise.[1][2][3]
      
    • Stir for 30 minutes and quench with water.

    • Analyze via LC-MS or

      
      -NMR.[1][2][3]
      

Data Interpretation Table:

Metric2,2,6,6-TMPA (Standard)3,3,5,5-TMPA (Target)Mechanistic Insight
Major Product N4-Acetyl (Amide)N1-Acetyl (Urea-like/Amide)2,2,6,6 blocks N1; 3,3,5,5 blocks N4.[1][2]
N1:N4 Ratio < 1:99> 90:10 (Predicted)3,3,5,5-TMPA acts as a secondary amine nucleophile first.[1]
Protocol B: Radical Stability Assay (The HALS Test)

Standard HALS function by forming stable nitroxyl radicals (

123

123
  • Objective: Determine if 3,3,5,5-TMPA can function as a light stabilizer.

  • Reagents: m-CPBA (Oxidant), DCM, EPR Spectrometer (optional) or UV-Vis.[1][2][3]

  • Methodology:

    • Dissolve amine in DCM.[1][2][3]

    • Add 2.0 eq m-CPBA to oxidize both nitrogens.[1][2][3]

    • Monitor stability of the N-oxyl radical over 24 hours.[1][2][3]

Experimental Logic Flow:

RadicalFlowStartOxidation (m-CPBA)Result22662,2,6,6-TMPA(No Alpha-H)Start->Result2266Result33553,3,5,5-TMPA(Has Alpha-H at C2/C6)Start->Result3355CheckDoes Alpha-H exist?StableStable Nitroxyl Radical(Good HALS)Check->StableNo (2,2,6,6)UnstableDisproportionation to Nitrone(Poor HALS)Check->UnstableYes (3,3,5,5)Result2266->CheckCheck StructureResult3355->Check

Figure 2: The "Gomberg Effect" logic for HALS stability. 3,3,5,5-TMPA is predicted to fail this test.[1]

Protocol C: Potentiometric pKa Determination

Steric bulk affects solvation, which influences basicity.[1][3]

  • Method: Standard potentiometric titration in 50% Ethanol/Water using 0.1M HCl.[1][2][3]

  • Expectation:

    • 2,2,6,6-TMPA: High pKa (~11.[1][4]1) due to inductive effect of methyls, despite steric hindrance to solvation.[1][3]

    • 3,3,5,5-TMPA: Likely slightly lower pKa at N1 due to less steric shielding of the conjugate acid's solvation shell, but N4 basicity will be severely depressed by the adjacent 3,5-methyls.[1]

Summary of Comparative Specifications

When publishing your internal data, organize it into this comparative matrix.

FeatureStandard (2,2,6,6-TMPA)Target (3,3,5,5-TMPA)Application Suitability
CAS Number 36768-62-41379246-07-7Verification
N1 Sterics High (Blocked)Low (Open)3,3,5,5 is better for N-alkylation reactions.[1][2]
N4 Sterics Low (Open)High (Blocked)2,2,6,6 is better for amide coupling.[1]
HALS Activity Excellent Poor/None 3,3,5,5 cannot form stable nitroxyls.[1]
Key Use Case Light Stabilizers, Polymer AdditivesLigand Design, Speciality Synthesis

References

  • Gugumus, F. (1993).[1][2][3] Physicochemical aspects of the action mechanisms of HALS. Polymer Degradation and Stability.[1][2][3]

  • Rozantsev, E. G., & Sholle, V. D. (1971).[1] Synthesis and reactions of stable nitroxyl radicals. Synthesis.

  • ChemicalBook. (2023).[1][2][3] Product entry: 4-Amino-2,2,6,6-tetramethylpiperidine.[1][2][5]

  • GuideChem. (2023).[1][2][3] Product entry: 3,3,5,5-Tetramethylpiperidin-4-amine (CAS 1379246-07-7).[1][2][3][6]

  • Sosnovsky, G., & Konieczny, M. (1977).[1] Preparation of 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl. Zeitschrift für Naturforschung B.

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